CY5.5-COOH chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFHWNVLHOOSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to CY5.5-COOH Chloride: Properties, Applications, and Experimental Protocols for Researchers
For Immediate Release
This technical guide provides an in-depth overview of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications in bioimaging and targeted drug delivery, along with comprehensive experimental protocols.
Core Properties of this compound
This compound is a cyanine (B1664457) dye characterized by its carboxylic acid functional group, which allows for covalent conjugation to various biomolecules. Its fluorescence in the NIR spectrum makes it an ideal candidate for in vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are crucial for its application in biological research and drug development.
| Property | Value | Reference(s) |
| IUPAC Name | 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride | [1] |
| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [1][2] |
| Molecular Weight | 619.2 g/mol | [1][2] |
| Excitation Maximum (λex) | ~673-675 nm | [2][] |
| Emission Maximum (λem) | ~707-710 nm | [2][4][5] |
| Extinction Coefficient | ~209,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield | ~0.2 | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF; limited aqueous solubility. | [2][] |
| Purity | Typically >95% | [2] |
Applications in Research and Drug Development
CY5.5-COOH and its derivatives are extensively used for non-invasive in vivo imaging in cancer research and to track the biodistribution of therapeutic agents. The carboxylic acid group can be activated to form an NHS ester, which readily reacts with primary amines on proteins and peptides, or it can be coupled to amine-functionalized nanoparticles using carbodiimide (B86325) chemistry.
Targeted Cancer Imaging
CY5.5-labeled antibodies, peptides, and other targeting ligands are employed to visualize tumors that overexpress specific surface receptors, such as EGFR.[4] This allows for the monitoring of tumor growth, metastasis, and response to therapy.
Drug Delivery and Nanoparticle Tracking
Conjugating CY5.5 to nanoparticles or drug delivery systems enables the real-time tracking of their biodistribution and accumulation at the target site.[6] This is critical for optimizing the design of novel drug carriers.
Key Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Protocol for Antibody Conjugation using CY5.5-NHS Ester
This protocol describes the labeling of an antibody with a pre-activated CY5.5-NHS ester.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
CY5.5-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification Column (e.g., Sephadex G-25)
-
Spin columns
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.
-
Prepare the Dye Solution: Allow the vial of CY5.5-NHS ester to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the CY5.5-NHS ester solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). Gently mix and incubate for 1-2 hours at room temperature in the dark.
-
Purification of the Conjugate:
-
Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.2-7.4).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The first colored fraction will be the labeled antibody.
-
Collect the fractions containing the CY5.5-antibody conjugate.
-
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).
Protocol for Nanoparticle Labeling using CY5.5-COOH and EDC/NHS Chemistry
This protocol outlines the conjugation of CY5.5-COOH to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
CY5.5-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-8.5
-
Quenching Solution: 100 mM hydroxylamine (B1172632) or Tris buffer
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Activate CY5.5-COOH:
-
Dissolve CY5.5-COOH in MES buffer.
-
Add EDC and Sulfo-NHS to the CY5.5-COOH solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Prepare Nanoparticles: Wash the amine-functionalized nanoparticles with the coupling buffer.
-
Conjugation Reaction: Add the activated CY5.5-NHS ester solution to the nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to block any unreacted NHS ester groups and incubate for 30 minutes.
-
Purification: Wash the labeled nanoparticles multiple times with the washing buffer by centrifugation or magnetic separation to remove unconjugated dye and byproducts.
Protocol for In Vivo Near-Infrared Imaging
This protocol provides a general workflow for in vivo imaging using a CY5.5-labeled probe.
Materials:
-
CY5.5-labeled probe (e.g., antibody, nanoparticle)
-
Tumor-bearing animal model
-
In vivo imaging system with appropriate NIR filters (Excitation: ~640 nm, Emission: ~680 nm)
-
Sterile vehicle for injection (e.g., saline)
Procedure:
-
Probe Administration: Administer the CY5.5-labeled probe to the animal via an appropriate route (e.g., intravenous injection).
-
In Vivo Imaging: Perform whole-body imaging at various time points post-injection (e.g., 1h, 4h, 24h, 48h) to monitor the biodistribution and tumor accumulation of the probe.
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the animal and perfuse with saline.
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Acquire a fluorescence image of the dissected organs to quantify probe accumulation.
-
-
Data Quantification: Use imaging software to draw regions of interest (ROIs) around the tumor and organs to measure the average fluorescence intensity. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Visualized Workflows and Pathways
The following diagrams illustrate key processes involving CY5.5-COOH and its derivatives.
References
- 1. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. furthlab.xyz [furthlab.xyz]
CY5.5-COOH Chloride: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its exceptional spectral properties, including a narrow absorption spectrum, high molar extinction coefficient, and strong fluorescence emission in the 700-750 nm range, make it an invaluable tool for a variety of biomedical research and drug development applications.[1] The carboxylic acid group provides a versatile handle for conjugation to a wide array of biomolecules, such as antibodies, peptides, and nucleic acids, enabling the fluorescent labeling and tracking of these molecules in complex biological systems. This guide provides an in-depth overview of the excitation and emission spectra of this compound, detailed experimental protocols for its characterization, and examples of its application in cellular and in-vivo imaging.
Spectral Properties of this compound
The fluorescence of this compound is characterized by its excitation and emission spectra. The excitation spectrum represents the range of wavelengths the molecule can absorb to become electronically excited, while the emission spectrum illustrates the wavelengths of light emitted as the molecule returns to its ground state. The peak of the excitation spectrum and the peak of the emission spectrum are key parameters for designing fluorescence experiments.
It is important to note that the exact excitation and emission maxima of this compound can vary slightly depending on the solvent environment and conjugation status. The data presented below is a summary of values reported by various suppliers and research articles.
Quantitative Spectral Data
| Property | Value | Solvent/Conditions | Source(s) |
| Excitation Maximum (λex) | 650 - 684 nm | Various (e.g., DMSO, PBS, Methanol) | [1][2] |
| Emission Maximum (λem) | 694 - 710 nm | Various (e.g., DMSO, PBS, Methanol) | [1][2] |
| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M⁻¹cm⁻¹ | Methanol, DMSO | [3][4] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | Methanol, PBS | [2][3] |
Experimental Protocols
Determination of Excitation and Emission Spectra
This protocol outlines the standard procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or Methanol)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.
-
Dilute the stock solution in the desired measurement solvent (e.g., PBS) to a final concentration that results in an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the known or expected excitation maximum of CY5.5 (e.g., 675 nm).
-
Scan a range of emission wavelengths, typically from 20 nm above the excitation wavelength to about 850 nm.
-
Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The wavelength with the highest intensity is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths, typically from 550 nm to just below the emission wavelength.
-
Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The wavelength with the highest intensity is the excitation maximum (λex).
-
Protocol for Conjugation of CY5.5-COOH to a Peptide
This protocol describes a general method for labeling a peptide with this compound. The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the peptide.
Materials:
-
This compound
-
Peptide with a primary amine group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Activation of CY5.5-COOH:
-
Dissolve CY5.5-COOH, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the CY5.5-NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the peptide in the reaction buffer.
-
Add the activated CY5.5-NHS ester solution to the peptide solution. The molar ratio of dye to peptide should be optimized but is typically in the range of 5:1 to 10:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Purification of the Conjugate:
-
Purify the CY5.5-labeled peptide from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled peptide, which will be visibly colored and will elute first.
-
Confirm the purity and concentration of the conjugate using UV-Vis spectroscopy.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Spectral Characterization
Caption: A flowchart illustrating the key steps in determining the excitation and emission spectra of this compound.
Signaling Pathway: EGFR Targeting with a CY5.5-Labeled Affibody
This diagram illustrates the use of a CY5.5-labeled Affibody molecule to target the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling pathways.[5]
Caption: A diagram showing the targeting of EGFR on cancer cells with a CY5.5-labeled Affibody, leading to tumor visualization.
Conclusion
This compound is a powerful and versatile near-infrared fluorescent probe with broad applications in biomedical research and drug development. Its favorable spectral properties, coupled with the reactivity of its carboxylic acid group, enable the sensitive and specific labeling of a wide range of biomolecules. The protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their studies, from basic spectral characterization to advanced in-vivo imaging applications. As imaging technologies continue to advance, the utility of NIR dyes like this compound in elucidating complex biological processes is expected to grow even further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 3. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 4. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CY5.5-COOH Chloride for Researchers and Drug Development Professionals
Introduction: CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its exceptional spectral properties, including a narrow absorption spectrum, high sensitivity, and good stability, make it a valuable tool for bioimaging and disease diagnosis.[1][2] The long-wavelength emission of CY5.5 minimizes background autofluorescence from biological tissues, enabling deep-tissue imaging with a high signal-to-noise ratio. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for conjugation, and its application in visualizing key signaling pathways in drug development.
Physicochemical Properties and Quantitative Data
This compound is characterized by its indocyanine core structure, a carboxylic acid functional group for conjugation, and a chloride counter-ion. The carboxylic acid moiety allows for covalent attachment to primary amines on biomolecules, such as proteins, antibodies, and peptides, typically after activation. The dye is soluble in organic solvents like DMSO and DMF and has limited solubility in aqueous solutions.[3]
Below is a summary of the key quantitative data for this compound, compiled from various sources. It is important to note that some values may vary slightly between different suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [3][4] |
| Molecular Weight | 619.2 - 619.3 g/mol | [3][4] |
| Excitation Maximum (λex) | 650 - 675 nm | [1][3] |
| Emission Maximum (λem) | 694 - 710 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~190,000 - 209,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | ~0.2 | [3] |
| Solubility | Soluble in DMSO, DMF; limited aqueous solubility | [3] |
| Purity | Typically ≥95% | [3] |
Experimental Protocols
Activation of this compound and Conjugation to Primary Amines
The carboxylic acid group of this compound is not directly reactive with primary amines under physiological conditions. It requires activation to a more reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester, using carbodiimide (B86325) chemistry. The following protocol provides a general method for activating this compound and conjugating it to a protein, such as an antibody.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO at a concentration of 10 mg/mL immediately before use.
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix a 1.2-molar excess of EDC and a 1.5-molar excess of NHS (or Sulfo-NHS) with the desired amount of this compound from the stock solution.
-
Incubate the mixture at room temperature for 15-30 minutes in the dark to form the NHS ester intermediate.
-
-
Conjugation to the Protein:
-
Adjust the pH of the protein solution to 8.0-8.5 by adding the reaction buffer.
-
Add the activated CY5.5-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the CY5.5-labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of CY5.5 (around 675 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye] where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF_280 is a correction factor for the dye's absorbance at 280 nm.
-
Experimental Workflow for Antibody Conjugation
Caption: Workflow for this compound conjugation to a protein.
Applications in Signaling Pathway Visualization
CY5.5-conjugated biomolecules are powerful tools for in vivo and in vitro imaging of various signaling pathways implicated in diseases such as cancer. By labeling specific targeting moieties, researchers can visualize the expression and localization of key proteins in these pathways.
HER2 Signaling in Breast Cancer
The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key therapeutic target. Trastuzumab (Herceptin), a monoclonal antibody that binds to the extracellular domain of HER2, can be labeled with CY5.5 to non-invasively image HER2-positive tumors.[5][6][7][8][9] This allows for the assessment of HER2 expression levels and can be used to monitor the therapeutic efficacy of Herceptin treatment by observing changes in probe accumulation at the tumor site.[5]
Caption: Visualization of HER2 signaling inhibition with CY5.5-Trastuzumab.
Integrin αvβ3 Signaling in Angiogenesis and Metastasis
Integrin αvβ3 is highly expressed on activated endothelial cells during tumor angiogenesis and on some tumor cells, playing a crucial role in cell adhesion, migration, and invasion.[1] Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are known to bind with high affinity to integrin αvβ3.[1][10][11][12][13] CY5.5-labeled RGD peptides can be used to image tumors with high integrin αvβ3 expression, providing insights into tumor angiogenesis and metastatic potential.[1][10][11][12][13]
Caption: Imaging integrin αvβ3 signaling with a CY5.5-RGD probe.
Apoptosis Imaging
Monitoring apoptosis, or programmed cell death, is critical for evaluating the efficacy of cancer therapies. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Labeling Annexin V with CY5.5 allows for the non-invasive imaging of apoptotic cells in vivo, providing an early indication of treatment response.[14] Other apoptosis-targeting peptides, such as ApoPep-1 which recognizes histone H1 on apoptotic cells, can also be labeled with CY5.5 for this purpose.[15][16]
Caption: Workflow for in vivo apoptosis imaging using CY5.5-Annexin V.
Conclusion
This compound is a versatile and powerful near-infrared fluorescent probe for researchers, scientists, and drug development professionals. Its favorable spectral properties and the ability to be conjugated to a wide range of biomolecules make it an invaluable tool for in vivo and in vitro imaging. The applications highlighted in this guide, from monitoring key cancer-related signaling pathways to assessing therapeutic efficacy through apoptosis imaging, demonstrate the broad utility of CY5.5-based probes in advancing our understanding of disease and developing new therapeutic strategies. Proper handling, conjugation, and purification are essential to ensure the quality and reliability of experimental results obtained with this dye.
References
- 1. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive near-infrared fluorescent probe for caspase-mediated apoptosis: Synthesis and application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cy5.5-Trastuzumab - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Fe3O4-Cy5.5-trastuzumab magnetic nanoparticles for magnetic resonance/near-infrared imaging targeting HER2 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrin Targeting for Tumor Optical Imaging [thno.org]
- 11. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Integrin Targeting for Tumor Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Near-infrared fluorescent imaging of tumor apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Near-Infrared Fluorescence Imaging of Apoptosis Using Histone H1-Targeting Peptide Probe after Anti-Cancer Treatment with Cisplatin and Cetuximab for Early Decision on Tumor Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Near-Infrared Fluorescence Imaging of Apoptosis Using Histone H1-Targeting Peptide Probe after Anti-Cancer Treatment with Cisplatin and Cetuximab for Early Decision on Tumor Response | PLOS One [journals.plos.org]
CY5.5-COOH chloride solubility in DMSO and water
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility and handling of CY5.5-COOH chloride, a near-infrared fluorescent dye crucial for a variety of applications in research and drug development.
Core Topic: Solubility of this compound
This compound is a fluorescent dye characterized by its carboxylic acid group, making it suitable for bioconjugation. Its solubility is a critical factor for its application in labeling and imaging studies.
Data Presentation: Quantitative Solubility
The solubility of this compound is highly dependent on the solvent system. While it exhibits excellent solubility in organic solvents, its aqueous solubility is limited.
| Solvent System | Reported Solubility | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble (at least 10 mM) | ≥ 10 mM | Commonly used as a stock solution solvent. A concentration of 10 mM in DMSO is commercially available. |
| Aqueous Buffer | ≥ 1.25 mg/mL | 2.14 mM | This solubility was achieved in a specific buffer system containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] |
| Water | Practically Insoluble | < 0.001 mM | Direct dissolution in pure water is not recommended due to the dye's hydrophobic nature. |
Note: The non-sulfonated nature of this compound contributes to its lower aqueous solubility compared to its sulfonated counterparts.[2][3] For applications in aqueous environments, the use of organic co-solvents is essential to prevent precipitation and ensure efficient labeling.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in experimental settings.
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the dye is completely dissolved. A brief centrifugation can help to collect all the solution at the bottom of the tube.
-
Store the stock solution at -20°C or -80°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Labeling of Biomolecules with this compound
This protocol provides a general workflow for the conjugation of this compound to amine-containing biomolecules such as proteins or peptides. This process typically requires the activation of the carboxylic acid group to form a more reactive species (e.g., an NHS ester) prior to conjugation.
Materials:
-
This compound stock solution in DMSO
-
Biomolecule to be labeled in an amine-free buffer (e.g., PBS)
-
Activating agents (e.g., EDC and NHS)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., gel filtration)
Procedure:
-
Activation of CY5.5-COOH: In a separate reaction, activate the carboxylic acid of CY5.5-COOH by reacting it with EDC and NHS in an appropriate organic solvent to form CY5.5-NHS ester.
-
Biomolecule Preparation: Ensure the biomolecule is in a buffer that does not contain primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction. Dialysis or buffer exchange may be necessary.
-
Labeling Reaction: Add the activated CY5.5-NHS ester solution to the biomolecule solution. The molar ratio of dye to biomolecule should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Gentle mixing during incubation can improve labeling efficiency.
-
Purification: Remove the unreacted dye and byproducts from the labeled biomolecule using a suitable purification method, such as gel filtration chromatography.
Mandatory Visualization
The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound.
Caption: General workflow for biomolecule labeling with this compound.
As this compound is a fluorescent probe rather than a signaling molecule, a signaling pathway diagram is not applicable. The dye is used to label and visualize components of signaling pathways, but it does not directly participate in the signaling cascade.
References
A Technical Guide to CY5.5-COOH Chloride for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, for its application in in vivo imaging. This document details the dye's core properties, experimental protocols for its use, and its pharmacokinetic profile, serving as a valuable resource for researchers in preclinical and pharmaceutical development.
Core Properties of this compound
This compound is a member of the cyanine (B1664457) dye family, characterized by its fluorescence emission in the near-infrared spectrum. This property is particularly advantageous for in vivo imaging due to the reduced absorption and scattering of NIR light by biological tissues, leading to deeper tissue penetration and a higher signal-to-noise ratio compared to dyes that fluoresce in the visible range.[1][2] The carboxylic acid functional group on the CY5.5 molecule allows for covalent conjugation to a variety of biomolecules, such as antibodies, peptides, and nanoparticles, enabling the targeted visualization of biological processes in living organisms.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its N-hydroxysuccinimide (NHS) ester derivative, which is a common intermediate for bioconjugation. It is important to note that spectral properties can be influenced by the solvent environment and conjugation to a target molecule.
| Property | CY5.5-COOH | CY5.5 NHS Ester | Reference(s) |
| Excitation Maximum (λex) | ~675 nm | ~675 nm | [4][5] |
| Emission Maximum (λem) | ~694 - 710 nm | ~694 nm | [4][5] |
| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | 190,000 M⁻¹cm⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | Not specified | [6] |
| Molecular Weight | ~619.2 g/mol | ~1000.09 g/mol | [5][7] |
Experimental Protocols
Effective use of this compound in in vivo imaging necessitates proper conjugation to a targeting moiety. The following protocols provide a detailed methodology for the activation of the carboxylic acid group and subsequent conjugation to a primary amine-containing biomolecule.
Activation of CY5.5-COOH to CY5.5-NHS Ester
To conjugate CY5.5-COOH to a biomolecule, it must first be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a common two-step process utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[8]
-
Reaction vials
-
Stirring equipment
Protocol:
-
Dissolve CY5.5-COOH: Dissolve CY5.5-COOH in a minimal amount of anhydrous DMF or DMSO.
-
Prepare Reaction Mixture: In a separate vial, add the dissolved CY5.5-COOH to the Activation Buffer.
-
Add EDC and NHS: Add EDC and NHS (or Sulfo-NHS) to the reaction mixture. A common starting molar ratio is 1:2:4 (CY5.5-COOH:EDC:NHS), though optimization may be required.[3]
-
Reaction: Allow the reaction to proceed for 15-30 minutes at room temperature with continuous stirring.[9]
-
Purification (Optional but Recommended): The resulting CY5.5-NHS ester can be used immediately or purified to remove excess EDC and NHS. Purification can be achieved through precipitation with a non-polar solvent or by using column chromatography.
Conjugation of CY5.5-NHS Ester to a Biomolecule (e.g., Antibody)
The amine-reactive CY5.5-NHS ester can be readily conjugated to primary amines (e.g., lysine (B10760008) residues) on proteins.
Materials:
-
CY5.5-NHS ester solution (from previous step or commercially sourced)
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[7]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare Biomolecule: Ensure the biomolecule is at a suitable concentration (typically 2-10 mg/mL) in the Reaction Buffer.
-
Add CY5.5-NHS Ester: Add the CY5.5-NHS ester solution to the biomolecule solution. The optimal molar ratio of dye to biomolecule should be determined empirically, with a starting point of 10:1 to 20:1.[6]
-
Reaction: Incubate the reaction mixture for at least 1 hour at room temperature with gentle stirring, protected from light.
-
Quench Reaction: Add the Quenching Reagent to stop the reaction by consuming any unreacted NHS ester.
-
Purify Conjugate: Separate the CY5.5-labeled biomolecule from unreacted dye and byproducts using a size-exclusion chromatography column.
In Vivo Imaging Protocol
This protocol provides a general workflow for in vivo imaging in a mouse model using a CY5.5-labeled probe.
Materials:
-
CY5.5-labeled probe
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo imaging system (e.g., IVIS) with appropriate filters for Cy5.5 (Excitation: ~640 nm, Emission: ~680-720 nm)
-
Anesthesia
Protocol:
-
Probe Administration: Administer the CY5.5-labeled probe to the animal model, typically via intravenous injection. The dosage will depend on the probe and target.
-
In Vivo Imaging: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), anesthetize the animal and acquire whole-body fluorescence images using the in vivo imaging system.
-
Ex Vivo Organ Analysis: At the final time point, euthanize the animal and dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.). Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the biodistribution of the probe.
-
Data Quantification: Use the imaging software to draw regions of interest (ROIs) around the tumor and organs to quantify the fluorescence intensity.
References
- 1. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 2. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. covachem.com [covachem.com]
- 4. kjvr.org [kjvr.org]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
In-Depth Technical Guide to CY5.5-COOH Chloride for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, with a focus on its physicochemical properties, experimental applications, and its role in visualizing complex biological pathways. This document is intended to serve as a core resource for researchers in molecular imaging, drug development, and cancer biology.
Core Properties of this compound
This compound is a cyanine (B1664457) dye characterized by its carboxylic acid functional group. This unactivated form of the dye can be used as a control in experiments or activated for conjugation to biomolecules. Its fluorescence in the near-infrared spectrum makes it particularly valuable for in-vivo imaging, as light in this range exhibits deeper tissue penetration and reduced autofluorescence from biological tissues.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [1][2][3] |
| Molecular Weight | ~619.23 g/mol | [1][3] |
| Excitation Maximum | ~673 nm | [2] |
| Emission Maximum | ~707 nm | [2] |
| Solubility | DMSO, DMF, DCM | [2] |
Experimental Protocols: Biomolecule Conjugation
A primary application of cyanine dyes is the fluorescent labeling of biomolecules such as antibodies, peptides, and proteins. While CY5.5-COOH is the unactivated form, it can be activated (e.g., via EDC/NHS chemistry) to form an NHS ester, which then readily reacts with primary amines on the target biomolecule. Alternatively, commercially available pre-activated forms like CY5.5 NHS ester are commonly used.
Detailed Protocol for Antibody Labeling with CY5.5 NHS Ester
This protocol provides a general methodology for conjugating a CY5.5 dye to an antibody, such as Cetuximab, for in-vivo imaging applications.
Materials:
-
Antibody (e.g., Cetuximab) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.
-
CY5.5 NHS ester, freshly prepared in anhydrous DMSO at 10 mg/mL.
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0).
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
Methodology:
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against a suitable amine-free buffer like PBS (pH 7.2-7.4).
-
pH Adjustment: For the labeling reaction, adjust the pH of the antibody solution to 8.5-9.0 using the 1 M sodium bicarbonate buffer.
-
Dye Preparation: Shortly before use, dissolve the CY5.5 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the CY5.5 NHS ester solution to the antibody solution. A typical molar ratio of dye to antibody is between 5:1 and 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).
-
Alternatively, dialysis can be performed against PBS to remove small molecule impurities.
-
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).
Visualization of Biological Pathways and Workflows
CY5.5-labeled molecules are instrumental in visualizing and tracking biological processes. For instance, an antibody targeting a cell surface receptor can be labeled with CY5.5 to monitor the receptor's expression and localization in cancer models.
Application in EGFR Signaling Pathway Visualization
The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane protein that, upon activation, triggers intracellular signaling cascades critical for cell proliferation and survival.[4] Overexpression of EGFR is a hallmark of many cancers.[4] Monoclonal antibodies like Cetuximab, which target EGFR, can be labeled with CY5.5 to non-invasively image tumors expressing this receptor.[4][5]
The binding of a CY5.5-labeled antibody to EGFR allows for the visualization of the initial step in the EGFR signaling pathway. The subsequent intracellular cascade, while not directly visualized by the dye, is the biological process being investigated.
Caption: EGFR signaling pathway initiated by ligand binding, which can be visualized and blocked by a CY5.5-labeled antibody.
Experimental Workflow: In-Vivo Tumor Imaging
The following diagram illustrates a typical experimental workflow for an in-vivo imaging study using a CY5.5-labeled antibody to target tumors in a preclinical mouse model.
Caption: A standard workflow for in-vivo tumor imaging using a CY5.5-labeled antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Application of CY5.5-COOH Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CY5.5-COOH chloride, a near-infrared fluorescent dye. This document details its chemical properties, synonyms, and alternative names, and provides detailed experimental protocols for its use in various research applications. The guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are utilizing fluorescent labeling techniques.
Core Concepts: Understanding this compound
This compound, a member of the cyanine (B1664457) dye family, is a fluorescent molecule that is widely used in biomedical research for the visualization and tracking of biological molecules.[1] It emits fluorescence in the near-infrared (NIR) spectrum, a region where biological tissues exhibit minimal autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio in imaging applications.[1][2] The carboxylic acid group (-COOH) on the molecule allows for its conjugation to various biomolecules, such as proteins, peptides, and nanoparticles, through the formation of stable amide bonds.
Synonyms and Alternative Names
To ensure clarity and assist in literature searches, a comprehensive list of synonyms and alternative names for this compound is provided in the table below.
| Primary Name | Synonyms and Alternative Names |
| This compound | Cyanine 5.5 carboxylic acid chloride[2] |
| Cy5.5-carboxylic acid chloride[3] | |
| 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride[3] | |
| 2-((1E,3E,5Z)-5-(3-(5-carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride[3] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table, providing essential data for experimental design and implementation.
| Property | Value | Reference |
| Molecular Formula | C40H43ClN2O2 | [4] |
| Molecular Weight | 619.3 g/mol | [4] |
| Excitation Maximum (λex) | ~673 - 678 nm | [4][5] |
| Emission Maximum (λem) | ~695 - 710 nm | [2][5] |
| Extinction Coefficient | ~209,000 cm-1 M-1 | [4] |
| Fluorescence Quantum Yield | ~0.2 | [4] |
| Solubility | Soluble in DMSO, DMF, DCM; Limited aqueous solubility | [4] |
| Appearance | Dark blue powder | [6] |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound and its derivatives.
Protocol for Antibody Conjugation
This protocol outlines the steps for conjugating CY5.5-COOH (or its activated NHS ester form) to an antibody.
Materials:
-
Purified antibody (in an amine-free buffer like PBS)
-
CY5.5 NHS ester (or CY5.5-COOH with EDC and NHS for activation)
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the antibody buffer contains primary amines (e.g., Tris), it must be dialyzed against the Reaction Buffer.[7]
-
-
Dye Preparation:
-
Dissolve the CY5.5 NHS ester in a small amount of anhydrous DMF or DMSO to prepare a 10 mg/mL stock solution immediately before use.[7]
-
-
Conjugation Reaction:
-
Add the CY5.5 NHS ester solution to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1.[8]
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to stop the labeling reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[7]
-
Collect the fractions containing the fluorescently labeled antibody. The conjugate is now ready for use in downstream applications.
-
In Vivo Imaging Workflow
This workflow describes a typical procedure for in vivo imaging in a mouse model using a CY5.5-labeled targeting molecule (e.g., antibody or nanoparticle).
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
CY5.5-labeled targeting molecule
-
In vivo imaging system with appropriate filters for CY5.5 (Excitation: ~640 nm, Emission: ~680 nm)[2]
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Probe Administration: Inject the CY5.5-labeled probe intravenously (i.v.) or intraperitoneally (i.p.).[2]
-
Image Acquisition:
-
Ex Vivo Organ Analysis (Optional):
-
At the end of the imaging study, euthanize the animal.
-
Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs) and image them ex vivo to confirm the in vivo signal and quantify probe accumulation.[2]
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to CY5.5-COOH Chloride for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its unique spectral properties make it an invaluable tool for a range of applications in fluorescence microscopy, from cellular imaging to in vivo studies. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and key considerations for its use.
Core Properties of this compound
CY5.5-COOH is characterized by its fluorescence in the near-infrared spectrum (approximately 670-710 nm).[1] This region is highly advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration.[1][] The dye contains a terminal carboxylic acid (-COOH) group, which serves as a reactive handle for covalent attachment to biomolecules.[1][3]
Data Presentation: Physicochemical and Spectroscopic Properties
The quantitative data for this compound and its variants are summarized below for easy reference and comparison.
| Property | Value | References |
| Dye Class | Cyanine Dye (Pentamethine) | [] |
| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [4][5] |
| Molecular Weight | ~619.2 g/mol | [4][5] |
| Excitation Maximum (λex) | 673 - 684 nm | [5][6][7][8] |
| Emission Maximum (λem) | 695 - 710 nm | [5][7][9][10] |
| Molar Extinction Coeff. (ε) | 198,000 - 209,000 M⁻¹cm⁻¹ | [5][6][8] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [5][6] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | [3][5][8] |
| Reactivity | Carboxylic acid for conjugation to amines/hydroxyls | [1][3][11] |
Mechanism of Application: Bioconjugation
The utility of this compound stems from its ability to be covalently linked to molecules of interest, such as antibodies, proteins, or peptides. The carboxylic acid moiety is not reactive on its own but can be readily activated to form a stable amide bond with primary amine groups present on biomolecules.[1][3] This is typically achieved using carbodiimide (B86325) chemistry, often involving activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) or HOBt (Hydroxybenzotriazole) to enhance efficiency and prevent side reactions.[11][12]
References
- 1. nbinno.com [nbinno.com]
- 3. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. omichem.com [omichem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 12. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: CY5.5-COOH Chloride Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with CY5.5-COOH chloride. The procedure is intended for research purposes and is applicable to drug development and various bio-analytical assays.
Introduction
Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics, enabling the visualization and quantification of specific target molecules. Cyanine 5.5 (CY5.5) is a near-infrared (NIR) fluorescent dye particularly well-suited for applications requiring low background fluorescence, such as in vivo imaging and multiplexed experiments.[1] This protocol details the conjugation of this compound to primary antibodies. The chemistry involves the reaction of the acyl chloride group of the dye with primary amines (specifically, the ε-amino groups of lysine (B10760008) residues) on the antibody, forming a stable amide bond.[2][3][4] This nucleophilic acyl substitution reaction provides an effective method for generating fluorescently labeled antibodies for use in techniques like immunofluorescence, flow cytometry, and western blotting.[1]
Materials and Reagents
| Reagent/Material | Specifications | Supplier Example |
| Antibody | Purified IgG, >95% purity, 1-10 mg/mL | N/A |
| This compound | Amine-reactive fluorescent dye | N/A |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | N/A |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Reagent Grade | N/A |
| Purification Column | Sephadex G-25 or equivalent desalting column | N/A |
| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4 | N/A |
| Spectrophotometer | UV-Vis capable | N/A |
| Microcentrifuge Tubes | 1.5 mL | N/A |
| Pipettes and Tips | Calibrated | N/A |
Experimental Protocols
3.1. Antibody and Dye Preparation
Before beginning the conjugation, it is crucial to prepare the antibody and dye solutions. The antibody must be in an amine-free buffer, as primary amines will compete with the antibody for reaction with the dye.
-
Antibody Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris or glycine) or stabilizing proteins (e.g., BSA), it must be purified. Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C, or use a desalting column according to the manufacturer's instructions.
-
Adjust Antibody Concentration: For optimal labeling, adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.[][6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Acyl chlorides are sensitive to moisture and will hydrolyze in aqueous solutions; therefore, it is critical to use an anhydrous solvent and prepare this solution fresh.[7][8][9][10]
3.2. Antibody Labeling Reaction
The key to successful labeling is achieving an optimal dye-to-antibody molar ratio. A common starting point is a 10:1 to 15:1 molar excess of dye to antibody in the reaction mixture to achieve a final Degree of Labeling (DOL) of 3-8.
-
Calculate Molar Quantities:
-
Moles of Antibody = (Antibody mass in g) / (150,000 g/mol ) (assuming IgG)
-
Moles of Dye = Moles of Antibody × Desired Molar Excess (e.g., 10)
-
-
Reaction Setup:
-
Add the calculated volume of the 10 mg/mL CY5.5 dye stock solution to the antibody solution. Add the dye dropwise while gently vortexing the antibody solution.
-
Ensure the volume of the added dye solution does not exceed 10% of the total reaction volume to maintain aqueous conditions.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
3.3. Purification of the Conjugate
After the incubation period, it is essential to remove any unconjugated CY5.5 dye.[]
-
Gel Filtration/Desalting Column: This is the most common and effective method.
-
Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
Elute the conjugate with PBS. The labeled antibody will be in the first colored fraction to elute, while the smaller, unconjugated dye molecules will be retained longer on the column.
-
Collect the colored fractions containing the purified antibody-dye conjugate.
-
3.4. Characterization of the Labeled Antibody
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, must be determined to ensure quality and reproducibility.[11][12][13] This is calculated using absorbance measurements.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for CY5.5, which is approximately 675 nm (A₆₇₅).
-
-
Calculation of Degree of Labeling (DOL):
-
First, calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm:
-
Antibody Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF₂₈₀)] / ε_antibody
-
-
Next, calculate the concentration of the dye:
-
Dye Concentration (M) = A₆₇₅ / ε_dye
-
-
Finally, calculate the DOL:
-
DOL = Dye Concentration / Antibody Concentration
-
-
An optimal DOL for most applications is between 3 and 8.[13][14] Over-labeling can lead to signal quenching and reduced antibody activity.[11][15]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Extinction Coefficient of IgG at 280 nm (ε_antibody) | ~210,000 M⁻¹cm⁻¹ | [14] |
| Molar Extinction Coefficient of CY5.5 at ~675 nm (ε_dye) | ~250,000 M⁻¹cm⁻¹ | N/A |
| Correction Factor (CF₂₈₀) for CY5.5 (A₂₈₀ / A₆₇₅) | ~0.05 | N/A |
| Recommended Reaction Molar Excess (Dye:Antibody) | 5:1 to 20:1 | [15] |
| Optimal Final Degree of Labeling (DOL) | 3 - 8 | [13][14] |
Visualizations
5.1. Experimental Workflow
5.2. Application Example: Tissue Factor Signaling Pathway
CY5.5-labeled antibodies can be used to visualize specific cellular targets. For instance, an anti-Tissue Factor (TF) antibody labeled with CY5.5 can be used to image tumor vasculature, as TF is often overexpressed in cancer cells and their associated endothelial cells.[16] The binding of its ligand, Factor VIIa (FVIIa), to TF initiates a signaling cascade involved in coagulation and angiogenesis.
References
- 1. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 2. An aqueous solution of a primary or secondary amine reacts with a... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 6. What is the right concentration of antibodies to use when labelling with fluorescent dyes? | AAT Bioquest [aatbio.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. savemyexams.com [savemyexams.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. biocompare.com [biocompare.com]
- 16. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Surface Modification using CY5.5-COOH Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the surface modification of nanoparticles using CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye. Covalent labeling of nanoparticles with fluorescent dyes is a critical technique for tracking and quantifying their biodistribution in vitro and in vivo. CY5.5, with its excitation and emission maxima in the NIR spectrum (approximately 675 nm and 694 nm, respectively), offers deep tissue penetration and minimal autofluorescence, making it an ideal candidate for in vivo imaging applications in drug development and nanomedicine research.[1]
This compound is a reactive form of the CY5.5 dye, where the carboxylic acid is converted to an acyl chloride. This functional group readily reacts with primary amines on the surface of nanoparticles to form stable amide bonds. This protocol outlines the necessary steps for preparing amine-functionalized nanoparticles and their subsequent conjugation with this compound.
Properties of CY5.5 Dyes
A clear understanding of the properties of CY5.5 is essential for its effective application in nanoparticle labeling.
| Property | Value | Reference |
| Fluorophore Type | Near-infrared (NIR) fluorescent dye | [1] |
| Molecular Weight | Varies by derivative (e.g., ~767 g/mol for Cy5.5) | [1] |
| Absorbance Maximum | ~675 nm | [1] |
| Emission Maximum | ~694 nm | [1] |
| Key Applications | In vivo imaging, fluorescence resonance energy transfer (FRET), hybridization probes | [1] |
| Hydrophilicity | Hydrophilic due to sulfonate groups | [1] |
Experimental Protocols
Protocol 1: Amine Functionalization of Nanoparticles
This protocol describes a general method for introducing primary amine groups onto the surface of nanoparticles, a prerequisite for conjugation with this compound. The example below uses silica (B1680970) nanoparticles, but the principle can be adapted for other types of nanoparticles with appropriate surface chemistries.
Materials:
-
Silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous ethanol (B145695)
-
Glacial acetic acid (catalyst)
-
Deionized water
Procedure:
-
Disperse the silica nanoparticles in anhydrous ethanol to a final concentration of 1-10 mg/mL.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
In a separate flask, prepare a 2% (v/v) solution of APTES in anhydrous ethanol.
-
Add the APTES solution to the nanoparticle dispersion under vigorous stirring.
-
Add a catalytic amount of glacial acetic acid (e.g., 10 µL per 10 mL of reaction mixture).
-
Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Collect the amine-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles three times with ethanol and then three times with deionized water to remove unreacted silane.
-
Resuspend the amine-functionalized nanoparticles in an appropriate buffer (e.g., anhydrous, amine-free solvent like DMF or DMSO for the next step).
Caption: Workflow for the amine functionalization of nanoparticles.
Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of this compound to the surface of amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)
-
Tertiary amine base (e.g., Triethylamine - TEA or N,N-Diisopropylethylamine - DIPEA)
-
Quenching solution (e.g., Tris buffer or ethanolamine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF or DMSO. The concentration will depend on the nanoparticle type and size.
-
Dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of dye to nanoparticles should be optimized, but a starting point of 10-50 fold molar excess of dye to the estimated surface amine groups is recommended.
-
Add a tertiary amine base (e.g., TEA or DIPEA) to the reaction mixture to act as a proton scavenger. A 2-3 fold molar excess relative to the this compound is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction time may need to be optimized. A longer reaction time of up to 4 days with stirring has been reported for less reactive surfaces.
-
Quench the reaction by adding a small amount of quenching solution (e.g., Tris buffer or ethanolamine) to react with any unreacted this compound.
-
Isolate the CY5.5-labeled nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with DMF or DMSO to remove unreacted dye and byproducts, followed by several washes with PBS to remove the organic solvent.
-
Resuspend the final CY5.5-functionalized nanoparticles in the desired buffer for storage and characterization.
Caption: Workflow for conjugating this compound to nanoparticles.
Characterization of CY5.5-Labeled Nanoparticles
Thorough characterization of the functionalized nanoparticles is crucial to ensure successful conjugation and to understand their physicochemical properties.
| Parameter | Method | Typical Results for CY5.5-Labeled Nanoparticles |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A slight increase in hydrodynamic diameter may be observed after conjugation. PDI should remain low, indicating a monodisperse population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | A change in surface charge is expected. For amine-functionalized nanoparticles (positive zeta potential), a decrease in the positive charge or a shift towards a more neutral or negative value is common after conjugation with the anionic CY5.5 dye. |
| Confirmation of Conjugation | UV-Vis Spectroscopy | The appearance of a characteristic absorbance peak for CY5.5 (around 675 nm) in the nanoparticle sample confirms the presence of the dye. |
| Quantification of Dye Conjugation | Fluorescence Spectroscopy | By creating a standard curve with free CY5.5 dye, the concentration of conjugated dye can be determined, allowing for the calculation of the dye-to-nanoparticle ratio. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the nanoparticles and confirm that their morphology is not significantly altered by the surface modification process. |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for using this compound is to create a stable, fluorescently labeled nanoparticle for imaging and tracking purposes. The reaction between the carboxylic acid chloride and a primary amine on the nanoparticle surface results in the formation of a robust amide bond.
Caption: Reaction mechanism for this compound conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Incomplete amine functionalization of nanoparticles. | Optimize the APTES reaction conditions (concentration, time, catalyst). |
| Inactive this compound (hydrolyzed). | Use fresh, anhydrous solvents and handle the dye in a dry environment. | |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. | |
| Nanoparticle aggregation | Changes in surface charge leading to instability. | Optimize the pH of the reaction and purification buffers. Add a stabilizing agent if necessary. |
| Cross-linking between nanoparticles. | Use a sufficient excess of the dye to ensure all amine groups react with the dye rather than with other nanoparticles. | |
| High background fluorescence | Incomplete removal of unreacted dye. | Increase the number of washing steps during purification. Use a combination of organic solvents and aqueous buffers for washing. |
Conclusion
The surface modification of nanoparticles with this compound provides a robust method for producing fluorescently labeled nanoprobes for a wide range of bio-imaging and drug development applications. The protocols and data presented here offer a comprehensive guide for researchers to successfully conjugate CY5.5 to their nanoparticles and characterize the resulting conjugates. Optimization of the reaction conditions for specific nanoparticle systems is recommended to achieve the desired labeling efficiency and maintain nanoparticle stability.
References
Application Notes and Protocols for CY5.5-COOH Chloride in Live Cell Imaging
Topic: CY5.5-COOH Chloride Protocol for Live Cell Imaging
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocol is a hypothetical and experimental guide for the use of this compound in live cell imaging. This compound, as an acyl chloride, is a highly reactive compound susceptible to rapid hydrolysis in aqueous environments such as cell culture media. This inherent instability presents significant challenges for efficient and specific labeling of live cells. Consequently, this protocol requires extensive optimization and validation by the end-user. For routine live cell labeling, the use of more hydrolytically stable amine-reactive derivatives, such as CY5.5 NHS ester, is strongly recommended.
Introduction
CY5.5 is a far-red fluorescent dye commonly used in various biological imaging applications due to its favorable spectral properties, including high extinction coefficient and emission in the near-infrared spectrum, which minimizes background autofluorescence from biological samples.[1] The this compound variant is an amine-reactive form of the dye, where the carboxylic acid is activated as an acyl chloride. This functional group reacts readily with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form stable amide bonds.[2]
However, the high reactivity of the acyl chloride group also leads to rapid hydrolysis in the presence of water, converting it to the non-reactive carboxylic acid and releasing hydrochloric acid (HCl).[3][4] This rapid deactivation in aqueous buffers poses a major challenge for live cell labeling, potentially leading to low labeling efficiency and cytotoxicity. Therefore, the experimental conditions, particularly the incubation time and buffer composition, must be carefully controlled and optimized.
Spectral Properties of CY5.5
The following table summarizes the key spectral properties of the CY5.5 fluorophore.
| Property | Value |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~694 nm |
| Molar Extinction Coefficient | ~209,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 |
| Recommended Laser Line | 633 nm, 647 nm |
| Recommended Filter Set | Cy5.5 or equivalent |
Note: Spectral properties can vary slightly depending on the solvent and local environment.
Experimental Protocols
This section provides a hypothetical protocol for labeling live cells with this compound. Extreme caution and extensive optimization are required.
-
This compound Stock Solution (10 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare the stock solution immediately before use due to the hydrolytic instability of the acyl chloride.
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to create a 10 mM stock solution. For example, add 100 µL of anhydrous DMSO to 1 µmol of the dye.
-
Vortex briefly to ensure the dye is fully dissolved. Centrifuge the vial briefly to collect the solution at the bottom.
-
Protect the stock solution from light and moisture. Discard any unused stock solution as it will hydrolyze over time.
-
-
Labeling Buffer:
-
A buffer with a slightly basic pH is required for the reaction with primary amines. However, a high pH can also accelerate the hydrolysis of the acyl chloride.
-
Option 1 (Recommended): Krebs-Ringer-HEPES buffer (KRH) or Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4-7.8. These buffers are physiologically compatible.
-
Option 2 (Use with caution): 0.1 M sodium bicarbonate buffer, pH 8.0-8.3. This higher pH can improve the reaction with amines but will also significantly increase the rate of hydrolysis. This may be more suitable for labeling purified proteins than live cells.
-
Crucially, the buffer must not contain any primary amines (e.g., Tris or glycine) as these will compete with the cellular targets for reaction with the dye.
-
-
Seed the cells of interest onto a suitable imaging dish or plate (e.g., glass-bottom dishes) at a density that allows for individual cell imaging.
-
Culture the cells in their standard growth medium until they reach the desired confluency (typically 60-80%).
-
Before labeling, aspirate the growth medium and wash the cells once with the pre-warmed Labeling Buffer.
-
Prepare the working labeling solution by diluting the 10 mM this compound stock solution in pre-warmed Labeling Buffer to the desired final concentration. Due to the high reactivity and potential for non-specific binding, it is recommended to test a range of low concentrations (e.g., 0.1 µM to 5 µM).
-
Immediately add the labeling solution to the washed cells.
-
Incubate the cells for a very short period. Given the rapid reaction and hydrolysis rate of acyl chlorides, incubation times should be minimized. Start with a range of 1 to 10 minutes.
-
Protect the cells from light during the incubation period.
-
After incubation, immediately aspirate the labeling solution and wash the cells at least three times with pre-warmed Labeling Buffer or complete cell culture medium to remove any unreacted or hydrolyzed dye.
-
Add fresh, pre-warmed complete cell culture medium or a suitable imaging medium to the cells.
-
The cells are now ready for live cell imaging.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for CY5.5 (e.g., excitation: 620-660 nm; emission: 680-720 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
It is essential to include proper controls in your experiment:
-
Unlabeled cells: To assess background autofluorescence.
-
Cells treated with hydrolyzed CY5.5-COOH: Prepare this by incubating the this compound in the labeling buffer for an extended period (e.g., 1 hour) before adding it to the cells. This will help to determine the extent of non-specific binding of the hydrolyzed (carboxylic acid) form of the dye.
-
Cell viability control: After labeling, perform a cell viability assay (e.g., using a live/dead stain like propidium (B1200493) iodide) to assess the toxicity of the labeling procedure.
-
Diagrams
Caption: Experimental workflow for live cell labeling with this compound.
Caption: Reaction of this compound with a primary amine on a cellular protein.
Data Presentation
Successful optimization of this protocol should involve the systematic collection of quantitative data. The following table provides a template for summarizing key experimental outcomes.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Control (Unlabeled) |
| Dye Concentration | e.g., 0.5 µM | e.g., 1 µM | e.g., 2 µM | N/A |
| Incubation Time | e.g., 2 min | e.g., 5 min | e.g., 10 min | N/A |
| Cell Viability (%) | (Measure post-labeling) | (Measure post-labeling) | (Measure post-labeling) | ~100% |
| Mean Fluorescence Intensity | (Arbitrary Units) | (Arbitrary Units) | (Arbitrary Units) | (Background) |
| Signal-to-Noise Ratio | (Cellular signal / Background) | (Cellular signal / Background) | (Cellular signal / Background) | N/A |
| Qualitative Observations | (e.g., Localization, cell morphology) | (e.g., Localization, cell morphology) | (e.g., Localization, cell morphology) | Normal morphology |
Conclusion
While this compound offers a reactive moiety for amine labeling, its application in live cell imaging is fraught with challenges due to its high reactivity and instability in aqueous media. The protocol provided herein is experimental and necessitates rigorous optimization and validation. Researchers should carefully assess labeling efficiency, specificity, and cytotoxicity. For more reliable and reproducible live cell labeling, the use of CY5.5 NHS ester or other more stable amine-reactive dye formulations is strongly advised.
References
Application Notes and Protocols for In Vivo Imaging with CY5.5-COOH Chloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that is increasingly utilized for in vivo imaging studies in small animal models. Its emission spectrum in the NIR window (excitation ~675 nm / emission ~710 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, thereby providing a high signal-to-noise ratio.[1] The carboxylic acid functional group allows for its conjugation to various biomolecules, such as peptides, antibodies, and nanoparticles, for targeted imaging applications. This document provides detailed application notes and protocols for the use of unconjugated this compound for in vivo imaging in mouse models, focusing on biodistribution and pharmacokinetic studies.
Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~675 nm | [1] |
| Emission Maximum | ~710 nm | [1] |
| Molecular Weight | Varies by salt form | N/A |
| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |
| Reactive Group | Carboxylic Acid | N/A |
Applications in Mouse Models
The primary application of unconjugated this compound in mouse models is to serve as a non-targeted control agent to understand the biodistribution and clearance profile of cyanine (B1664457) dyes. This is crucial for interpreting data from studies using CY5.5-conjugated targeting agents, as it helps to differentiate between passive accumulation and specific targeting.
Quantitative Data Presentation
Biodistribution of Free CY5.5 Dye in ICR Mice
The following table summarizes the relative fluorescence intensity in various organs of ICR mice at different time points after intravenous injection of free CY5.5 dye (0.1 mg/kg body weight). The data indicates rapid initial distribution to highly perfused organs like the liver, lungs, and kidneys, followed by clearance.[2]
| Organ | 0.5 h | 1 day | 7 days | 14 days | 28 days |
| Liver | +++++ | ++ | + | + | + |
| Lung | +++ | ++ | + | + | + |
| Kidney | +++ | ++ | + | + | + |
| Spleen | ++ | + | + | + | + |
| Heart | + | + | + | + | + |
| Stomach | +++ | ++ | + | + | + |
| Thymus | + | + | + | + | + |
| Lymph Node | + | + | + | + | + |
| Brain | + | + | + | + | + |
| Epididymis | + | + | + | + | + |
Relative intensity is denoted on a scale from + (low) to +++++ (high) based on ex vivo fluorescence imaging.[2]
Pharmacokinetic Parameters of a Hydrophilic Cyanine Dye (SIDAG) in Rats
| Parameter | Value |
| Plasma Half-Life | 89 ± 15 min |
| Elimination Route | Primarily Renal |
This data is from a study on a different but structurally related cyanine dye and should be considered as an estimate.[3][4]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Reconstitution of this compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution by dissolving the dye in a minimal amount of anhydrous DMSO. For example, dissolve 1 mg of the dye in 100 µL of DMSO to get a 10 mg/mL stock solution.
-
Vortex briefly to ensure complete dissolution.
-
-
Preparation of Injection Solution:
-
Dilute the this compound stock solution in sterile PBS to the desired final concentration for injection. A typical dose for free dye is in the range of 0.1 mg/kg body weight.[2]
-
The final concentration of DMSO in the injection solution should be kept low (ideally less than 5% v/v) to avoid toxicity.
-
For a 20g mouse receiving a 0.1 mg/kg dose, you would need 2 µg of the dye. If the injection volume is 100 µL, you would dilute 0.2 µL of a 10 mg/mL stock solution in 99.8 µL of sterile PBS.
-
Vortex the final solution gently.
-
-
Sterilization:
-
Sterilize the final injection solution by passing it through a 0.22 µm sterile syringe filter into a sterile microcentrifuge tube.
-
Keep the prepared solution protected from light until injection.
-
Protocol 2: In Vivo Near-Infrared Fluorescence Imaging of this compound in Mice
Materials:
-
Mouse model (e.g., athymic nude mice are recommended to reduce light scatter from fur)[5]
-
Prepared this compound injection solution
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum)
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
If using haired mice, remove the hair from the area to be imaged using clippers or a depilatory cream to minimize fluorescence signal obstruction.[5]
-
Place the anesthetized mouse on the imaging system's stage, which should be heated to maintain the animal's body temperature.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image of the mouse before injecting the dye to determine the level of autofluorescence.
-
Use appropriate excitation and emission filters for CY5.5 (e.g., excitation ~675 nm, emission ~710 nm).
-
-
Dye Administration:
-
Inject the prepared this compound solution intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.
-
-
Post-Injection Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 h, 4 h, 24 h, 48 h) to monitor the biodistribution and clearance of the dye.[2]
-
Maintain the mouse under anesthesia during imaging.
-
-
Data Acquisition:
-
Set the imaging parameters (exposure time, binning, f/stop) to optimize the signal-to-noise ratio.
-
Record the fluorescence intensity, typically measured in photons per second per centimeter squared per steradian (p/s/cm²/sr).
-
-
Animal Recovery:
-
After the final imaging time point (for longitudinal studies), remove the mouse from the imaging system and place it on a warming pad until it fully recovers from anesthesia.
-
Protocol 3: Ex Vivo Organ Biodistribution Analysis
Materials:
-
Mice previously injected with this compound
-
Euthanasia agent (e.g., CO2, cervical dislocation)
-
Surgical dissection tools
-
Sterile PBS
-
In vivo imaging system
-
Petri dishes or black paper for organ arrangement
Procedure:
-
Euthanasia and Perfusion:
-
At the desired time point post-injection, euthanize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Optionally, perform a cardiac perfusion with sterile PBS to flush the blood from the organs and reduce hemoglobin-related signal quenching.
-
-
Organ Dissection:
-
Carefully dissect the major organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).
-
Rinse the organs briefly in PBS to remove any remaining blood.
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs in a petri dish or on a non-fluorescent black surface within the imaging chamber.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo imaging.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around each organ.
-
Quantify the average fluorescence intensity within each ROI.
-
The data can be expressed as radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is generated.
-
Visualizations
Caption: Experimental workflow for in vivo and ex vivo imaging.
Caption: Biodistribution and clearance pathway of CY5.5-COOH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: Covalent Conjugation of CY5.5-COOH
Introduction
Cyanine (B1664457) 5.5 (CY5.5) is a fluorescent dye that belongs to the cyanine family and is widely utilized in biomedical imaging and research. Its fluorescence emission in the near-infrared (NIR) spectrum (excitation ~675 nm, emission ~694 nm) makes it particularly valuable for in vivo imaging, as it minimizes interference from tissue autofluorescence.[1] The carboxylic acid derivative, CY5.5-COOH, allows for covalent linkage to various biomolecules, most commonly through the formation of an amide bond with primary amine groups (-NH2) present on proteins, antibodies, peptides, and amine-modified nucleic acids.
While the term "CY5.5-COOH chloride" suggests a highly reactive acyl chloride, this form is extremely susceptible to hydrolysis in aqueous environments, making it less suitable for most bioconjugation applications. A more controlled and widely adopted strategy involves the activation of the carboxylic acid group of CY5.5-COOH using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS).[2][3] This two-step process creates a more stable, amine-reactive Sulfo-NHS ester, which then efficiently reacts with the primary amines on the target biomolecule to form a stable amide linkage.[4]
Principle of the Reaction
The conjugation process is a two-stage reaction:
-
Activation: The carboxyl group on CY5.5-COOH is activated by EDC to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in water but can be stabilized by reacting with Sulfo-NHS to form a semi-stable Sulfo-NHS ester. This activation step is most efficient in a slightly acidic buffer (pH 4.5–7.2), such as MES buffer.[4]
-
Conjugation: The amine-reactive Sulfo-NHS ester readily reacts with primary amine groups on the target biomolecule. This reaction, which results in the formation of a stable amide bond, is most efficient at a slightly alkaline pH (7.2–8.5).[4][5] It is critical to use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate, for this step to prevent competition with the target molecule.[6][7]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of CY5.5-COOH to a model protein (e.g., an antibody) using EDC/Sulfo-NHS chemistry.
Protocol: Two-Step Amide Coupling via EDC/Sulfo-NHS
This method is recommended for its high efficiency and control, minimizing unwanted polymerization of biomolecules that contain both carboxyl and amine groups.[2]
I. Materials and Reagents
-
CY5.5-COOH: (MW will vary based on salt form, check supplier data).
-
Target Biomolecule: e.g., Antibody at 1-5 mg/mL.
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl): Store desiccated at -20°C.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: 0.1 M Phosphate Buffer or Sodium Bicarbonate Buffer, pH 8.0-8.5. Amine-free.
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.
-
Solvent for Dye: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Desalting spin column (e.g., Sephadex G-25) or dialysis cassette (MWCO appropriate for the biomolecule).[6][8]
-
Spectrophotometer: Capable of measuring absorbance at 280 nm and ~675 nm.
II. Step-by-Step Procedure
Step 1: Preparation of the Biomolecule
-
Ensure the biomolecule solution is in an amine-free buffer (e.g., PBS or MES). If the buffer contains primary amines like Tris or glycine, a buffer exchange must be performed.[6]
-
Use a desalting column or dialysis to exchange the biomolecule into the Conjugation Buffer.
-
Adjust the concentration of the biomolecule to 1-5 mg/mL.
Step 2: Activation of CY5.5-COOH This step creates the amine-reactive Sulfo-NHS ester. Reagents are sensitive to moisture and should be prepared immediately before use.[2][4]
-
Prepare a 10 mg/mL stock solution of CY5.5-COOH in anhydrous DMSO.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer.
-
Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer.
-
In a microcentrifuge tube, combine CY5.5-COOH, EDC, and Sulfo-NHS. A typical molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS), but this may require optimization.
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.
Step 3: Conjugation to the Biomolecule
-
Add the activated CY5.5-Sulfo-NHS ester solution from Step 2 directly to the prepared biomolecule solution from Step 1.
-
The molar ratio of dye to protein is a critical parameter. For antibodies, a 10-20 fold molar excess of dye is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[8]
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes. This step removes any unreacted dye ester.
Step 4: Purification of the Conjugate Purification is essential to remove unconjugated dye and reaction byproducts, which can interfere with downstream applications and DOL calculations.
-
Equilibrate a desalting spin column with Conjugation Buffer according to the manufacturer's instructions.
-
Load the conjugation reaction mixture onto the center of the resin bed.
-
Centrifuge the column to elute the purified CY5.5-biomolecule conjugate. The larger conjugate will pass through the column, while the smaller, unconjugated dye molecules are retained.[6][9]
-
Alternatively, purify the conjugate by dialyzing against Conjugation Buffer for 24-48 hours with several buffer changes.[6]
Step 5: Characterization of the Conjugate
-
Measure the absorbance of the purified conjugate solution using a spectrophotometer at 280 nm (A₂₈₀) and at the absorbance maximum for CY5.5 (~675 nm, A_max).
-
Calculate the concentration of the biomolecule and the dye. A correction factor (CF) is needed for the protein concentration calculation, as the dye also absorbs light at 280 nm. The CF for CY5.5 is approximately 0.05.
-
Dye Concentration (M) = A_max / ε_dye
-
(ε_dye for CY5.5 is ~250,000 M⁻¹cm⁻¹)
-
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
(ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹)
-
-
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule.[8]
-
DOL = (Molar concentration of Dye) / (Molar concentration of Protein)
-
An optimal DOL is typically between 2 and 5 for antibodies to avoid self-quenching of the fluorophore.[6]
-
Data Presentation
The following table summarizes key quantitative parameters for a typical CY5.5 conjugation to an antibody (IgG).
| Parameter | Value/Range | Notes |
| Biomolecule | ||
| Type | IgG Antibody | Can be adapted for other proteins/peptides. |
| Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reagents | ||
| CY5.5:IgG Molar Ratio | 5:1 to 20:1 | Starting point for optimization. |
| EDC:CY5.5 Molar Ratio | 2:1 to 10:1 | Excess EDC drives the activation. |
| Sulfo-NHS:CY5.5 Molar Ratio | 5:1 to 20:1 | Stabilizes the activated intermediate. |
| Reaction Conditions | ||
| Activation pH | 5.5 - 6.5 | MES buffer is recommended.[4] |
| Activation Time | 15-30 minutes | At Room Temperature. |
| Conjugation pH | 8.0 - 8.5 | Bicarbonate or Phosphate buffer.[7] |
| Conjugation Time | 2 hours (RT) to Overnight (4°C) | Protect from light. |
| Outcome | ||
| Target DOL | 2 - 5 | Balances signal strength with risk of self-quenching.[6] |
| Expected Yield | 60-80% | Dependent on purification method and reaction scale.[10] |
Mandatory Visualization
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical pathway for conjugating CY5.5-COOH to a primary amine using EDC and Sulfo-NHS.
Caption: Chemical pathway of CY5.5-COOH activation and conjugation.
Experimental Workflow
This diagram outlines the logical flow of the experimental protocol, from preparation to final characterization.
Caption: Experimental workflow for CY5.5-COOH bioconjugation.
References
- 1. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. acebiolab.com [acebiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Oligonucleotides with CY5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Cyanine (B1664457) 5.5 (CY5.5), a near-infrared (NIR) fluorescent dye, is particularly valuable for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging and highly sensitive detection assays.[1][2][3] This document provides detailed application notes and protocols for the covalent labeling of oligonucleotides with CY5.5, focusing on the most common and reliable conjugation chemistries.
While the term "CY5.5-COOH chloride" suggests the use of an acyl chloride, this reagent is highly reactive and susceptible to rapid hydrolysis in aqueous environments, making it generally unsuitable for direct labeling of oligonucleotides in standard buffers. The more stable and widely used alternative is the N-hydroxysuccinimide (NHS) ester of CY5.5 (CY5.5-NHS ester), which reacts efficiently and specifically with primary amine groups.[1][4][5][6] Therefore, these protocols will focus on the use of CY5.5-NHS ester for labeling amine-modified oligonucleotides.
Spectroscopic and Chemical Properties of CY5.5
A thorough understanding of the properties of CY5.5 is crucial for successful labeling and downstream applications. The key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λ_max) | ~675 nm | |
| Emission Maximum (λ_em) | ~694 nm | [6] |
| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | [7] |
| Molecular Weight (CY5.5-NHS ester) | ~1000.09 g/mol | [6] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [6] |
| Target Functional Group | Primary amine (-NH₂) | [7][6] |
Experimental Protocols
Labeling of Amine-Modified Oligonucleotides with CY5.5-NHS Ester
This protocol describes the post-synthetic conjugation of CY5.5-NHS ester to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).
Materials:
-
Amine-modified oligonucleotide (desalted or purified)
-
CY5.5-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0[1][8]
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.
-
Prepare the CY5.5-NHS Ester Solution: Immediately before use, dissolve the CY5.5-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[4]
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the CY5.5-NHS ester solution to the oligonucleotide solution.
-
Vortex the mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight for maximum yield.
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to react with any remaining NHS ester. However, for subsequent purification, this step is often omitted.
Purification of CY5.5-Labeled Oligonucleotides
Purification is essential to remove unconjugated dye and unlabeled oligonucleotides. High-performance liquid chromatography (HPLC) is the recommended method for obtaining high-purity labeled oligonucleotides.[7]
Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: A linear gradient from 5% to 65% acetonitrile over 30 minutes is a good starting point.[8] The more hydrophobic labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~675 nm (for CY5.5). The peak that absorbs at both wavelengths corresponds to the desired product.
-
Collection and Desalting: Collect the desired fraction and remove the TEAA buffer and acetonitrile by lyophilization or ethanol (B145695) precipitation.
Characterization of CY5.5-Labeled Oligonucleotides
Quantification:
The concentration of the purified labeled oligonucleotide can be determined by measuring its absorbance at 260 nm. The contribution of the CY5.5 dye to the absorbance at 260 nm must be taken into account using the following formula:
A₂₆₀ (corrected) = A₂₆₀ (measured) - (A_max_dye * CF₂₆₀)
Where:
-
A_max_dye is the absorbance at the dye's maximum absorbance wavelength (~675 nm).
-
CF₂₆₀ is the correction factor for the dye at 260 nm (typically provided by the dye manufacturer).
Purity and Identity Confirmation:
-
Analytical HPLC: Assess the purity of the final product by analytical RP-HPLC, observing a single major peak that absorbs at both 260 nm and 675 nm.[9]
-
Mass Spectrometry: Confirm the identity and covalent attachment of the dye by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[10][11][12] The measured mass should correspond to the calculated mass of the oligonucleotide plus the mass of the CY5.5 dye.
Diagrams
Experimental Workflow
Caption: Workflow for labeling oligonucleotides with CY5.5.
Conjugation Chemistry
Caption: Reaction of CY5.5-NHS ester with an amine-modified oligonucleotide.
Application: Fluorescence In Situ Hybridization (FISH)
CY5.5-labeled oligonucleotides are excellent probes for FISH, enabling the detection of specific DNA or RNA sequences within cells or tissues.[13][14][15][16][17]
Protocol: FISH with a CY5.5-Labeled Oligonucleotide Probe
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization (e.g., with Triton X-100 or proteinase K).
-
Hybridization:
-
Prepare a hybridization buffer (e.g., containing formamide, SSC, and dextran (B179266) sulfate).
-
Add the CY5.5-labeled oligonucleotide probe to the hybridization buffer at a final concentration of 1-5 ng/µL.
-
Apply the probe solution to the sample, cover with a coverslip, and denature at 75-85°C for 5-10 minutes.
-
Incubate at a hybridization temperature (e.g., 37-42°C) for 2-16 hours in a humidified chamber.
-
-
Washing: Perform stringent washes with SSC buffers at elevated temperatures to remove non-specifically bound probes.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sample with an anti-fade mounting medium.
-
Imaging: Visualize the CY5.5 signal using a fluorescence microscope equipped with appropriate filters (Excitation: ~650 nm, Emission: ~700 nm).
FISH Workflow Diagram
Caption: Workflow for Fluorescence In Situ Hybridization (FISH).
Application: In Vivo Imaging
The near-infrared fluorescence of CY5.5 allows for deep tissue imaging in small animal models, making it suitable for tracking the biodistribution and target engagement of therapeutic oligonucleotides.[1][18]
Protocol: In Vivo Imaging with a CY5.5-Labeled Oligonucleotide
-
Animal Model: Use an appropriate animal model for the disease under investigation.
-
Probe Administration: Administer the sterile, purified CY5.5-labeled oligonucleotide to the animal via the desired route (e.g., intravenous, intraperitoneal).
-
Imaging:
-
At various time points post-administration, anesthetize the animal and place it in an in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for CY5.5.
-
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (e.g., tumors, organs) to determine the biodistribution and target accumulation of the oligonucleotide.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the in vivo findings.
In Vivo Imaging Workflow Diagram
Caption: Workflow for in vivo imaging with CY5.5-labeled oligonucleotides.
References
- 1. benchchem.com [benchchem.com]
- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. lifetein.com [lifetein.com]
- 4. apexbt.com [apexbt.com]
- 5. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of oligosaccharides labeled with cyanine dyes using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. idtdna.com [idtdna.com]
- 13. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 14. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sql.snu.ac.kr [sql.snu.ac.kr]
- 16. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 17. Cy5-5' Oligo Modifications from Gene Link [genelink.com]
- 18. Fluorescence imaging of MALAT1 expression using a Cy5.5-labeled antisense oligonucleotide in lung cancer and epidermal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: CY5.5-COOH Chloride for Tracking Drug Delivery Systems
References
- 1. benchchem.com [benchchem.com]
- 2. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. omichem.com [omichem.com]
- 4. Cy5.5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low CY5.5-COOH chloride fluorescence signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals in experiments involving CY5.5-COOH chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my CY5.5-COOH fluorescence signal unexpectedly weak or completely absent?
A low or absent signal can stem from several factors, ranging from incorrect instrument settings to degradation of the dye. A systematic approach to troubleshooting is recommended. Key areas to investigate include instrument configuration, dye integrity, sample preparation, and buffer composition. Our troubleshooting workflow can guide you through this process.
Q2: What are the correct excitation and emission wavelengths for CY5.5-COOH?
The spectral properties of CY5.5-COOH can vary slightly between suppliers. However, the excitation maximum is generally in the range of 650-684 nm, with the emission maximum between 695-710 nm.[1][2][3][4] Using incorrect filter sets on your imaging system or plate reader is a common cause of low signal. Always verify the specifications of your dye lot and configure your instrument accordingly.
Q3: How should I properly store and handle this compound to ensure its stability?
Proper storage is critical for maintaining the fluorescent properties of the dye.
-
Solid Form: The dye should be stored at -20°C in the dark and in a desiccated environment.[3][5][6] It can be stored for up to 24 months under these conditions.[3][5][6]
-
Stock Solutions: Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF.[7][8] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[9] Stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C when protected from light.[2]
-
Working Solutions: It is highly recommended to prepare fresh working solutions for each experiment, as the dye is less stable in aqueous solutions.[2][5]
Q4: My CY5.5-COOH has precipitated out of my aqueous buffer. How can I resolve this?
The non-sulfonated form of CY5.5-COOH has limited aqueous solubility.[6][8] Precipitation is a common issue if the dye is added directly to an aqueous buffer. The standard procedure is to first dissolve the dye in an organic solvent (e.g., DMSO) to create a high-concentration stock solution.[5][6] This stock solution can then be added dropwise to the aqueous experimental buffer while vortexing to facilitate mixing and prevent precipitation.
Q5: Could my choice of buffer be interfering with the fluorescence signal or a labeling reaction?
Yes, the buffer composition is crucial.
-
pH: Cyanine dyes can be unstable in highly basic conditions (pH > 8).[10] For labeling reactions involving NHS esters, a pH range of 7.5-8.0 is typically optimal for reacting with primary amines.[10]
-
Competing Nucleophiles: If you are performing a labeling reaction by activating the carboxylic acid to an NHS ester, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the activated dye.[10] Use non-amine-containing buffers like PBS, HEPES, or bicarbonate buffer instead.
Q6: I am attempting to label a protein with CY5.5-COOH and getting a low signal. What are the likely causes?
A low signal after a labeling reaction points to inefficient conjugation.
-
Incomplete Activation: The carboxylic acid group on CY5.5-COOH is not inherently reactive and must be activated, typically using a carbodiimide (B86325) like EDC in the presence of N-hydroxysuccinimide (NHS).[10][11] Ensure your activating reagents are fresh and used in the correct molar excess.
-
Hydrolysis of Activated Ester: The activated NHS-ester form of the dye is susceptible to hydrolysis in aqueous solutions. Prepare the activated dye immediately before adding it to your protein solution.[10]
-
Purification Issues: Inadequate removal of unreacted, free dye after the labeling reaction can lead to a high background signal, making the specific signal from the labeled protein appear low. Use methods like gel filtration or dialysis to purify the conjugate.[10]
Q7: How can I minimize the photobleaching of my CY5.5-COOH sample during imaging?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. To minimize this effect:
-
Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.
-
Minimize the exposure time during image acquisition.
-
For microscopy, use an anti-fade mounting medium to protect the sample.[12]
-
Image samples promptly after preparation.
Data Summary
Table 1: Spectral Properties of CY5.5-COOH
| Parameter | Value | Reference(s) |
| Excitation Maximum (Abs) | 650 - 684 nm | [1][3] |
| Emission Maximum (Em) | 695 - 710 nm | [3][4][8] |
| Molar Extinction Coeff. | ~198,000 - 209,000 L⋅mol⁻¹⋅cm⁻¹ | [3][8] |
| Fluorescence Quantum Yield | ~0.2 | [3][8] |
Table 2: Recommended Storage Conditions for this compound
| Format | Temperature | Duration | Conditions | Reference(s) |
| Solid Powder | -20°C | Up to 24 months | Dark, Desiccated | [3][5][6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Dark, Aliquoted | [2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Dark, Aliquoted | [2] |
Experimental Protocols & Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
The following decision tree provides a systematic approach to diagnosing the cause of a weak CY5.5-COOH signal.
Caption: A decision tree for troubleshooting low CY5.5-COOH fluorescence signals.
Protocol 1: Preparation of CY5.5-COOH Working Solution
This protocol describes the standard method for solubilizing this compound for use in aqueous experimental conditions.
-
Prepare Stock Solution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the dye in high-quality, anhydrous DMSO.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in low-protein-binding tubes. Store these aliquots at -20°C or -80°C, protected from light.[2]
-
Prepare Working Solution: Immediately before use, retrieve an aliquot of the DMSO stock solution. Add the required volume of the stock solution dropwise to your aqueous buffer while gently vortexing. The final concentration of DMSO should typically be kept below 1% to avoid effects on biological systems. Note: The non-sulfonated dye has limited solubility in water; do not attempt to dissolve it directly in aqueous buffers.[6][8]
Protocol 2: Activation of CY5.5-COOH for Amine Labeling
This protocol outlines the two-step activation of the carboxyl group for covalent labeling of molecules containing primary amines (e.g., proteins, peptides).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 8. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfo-Cy5.5 carboxylic acid, 2183440-69-7 | BroadPharm [broadpharm.com]
- 12. biotium.com [biotium.com]
how to reduce CY5.5-COOH chloride photobleaching
Welcome to the technical support center for Cy5.5-COOH chloride and other cyanine (B1664457) dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate photobleaching and enhance data quality during fluorescence experiments.
Troubleshooting Guide: Reducing Photobleaching
This guide addresses specific issues related to the photobleaching of this compound in a question-and-answer format.
Q1: My Cy5.5 signal is fading very quickly during live-cell imaging. What can I do?
A1: Rapid signal loss in live-cell imaging is a common issue caused by phototoxicity and photobleaching. The primary goal is to minimize the total light exposure to the sample.[1][2] Here are several strategies to implement:
-
Reduce Excitation Light Intensity: Use the lowest laser power or light intensity that provides a detectable signal above background noise. Modern LED light sources are often more controllable than traditional mercury or xenon-arc lamps.[3][4]
-
Optimize Exposure Time: There are two main approaches. One is to use longer exposure times coupled with lower light intensity, which can improve cell health.[1][5] The other is to use the shortest possible exposure time that still yields a good signal-to-noise ratio.[3]
-
Minimize Illumination Overhead: Ensure the sample is only illuminated when the camera is actively acquiring an image.[1][5] Use shutters to block the light path when not imaging.[3]
-
Use Antifade Reagents for Live Cells: Incorporate a non-toxic, cell-permeable antifade reagent into your imaging medium. Trolox, a derivative of vitamin E, is a popular choice for reducing reactive oxygen species (ROS) in live-cell experiments.[6]
Q2: I am working with fixed samples and my Cy5.5 fluorescence is weak and fades during storage. How can I preserve the signal?
A2: For fixed samples, the choice of mounting medium is critical for preserving fluorescence.
-
Use an Antifade Mounting Medium: These media contain chemical agents that scavenge for reactive oxygen species (ROS), which are the primary cause of photobleaching.[7][8]
-
Select the Right Antifade Agent: Not all antifade agents are compatible with cyanine dyes. Avoid mounting media containing p-phenylenediamine (B122844) (PPD) , as it has been shown to react with and destroy Cy dyes.[7][9][10] Agents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are generally safer choices.[7]
-
Proper Storage: Store your slides at 4°C or -20°C in the dark to prolong signal stability.[11] Sealing the coverslip with nail polish can prevent the mounting medium from drying out.[12]
Q3: Can I create my own antifade mounting medium?
A3: Yes, creating a "do-it-yourself" antifade mounting medium is a cost-effective option. The most common recipes are glycerol-based and include an antifade agent. See the "Experimental Protocols" section below for detailed recipes for NPG-based and DABCO-based media.
Frequently Asked Questions (FAQs)
What is photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[4] It occurs when the fluorophore, in its excited state, reacts with other molecules, particularly molecular oxygen, to generate reactive oxygen species (ROS).[8][10] These ROS can then chemically modify the fluorophore, rendering it non-fluorescent.[8]
Why is Cy5.5 susceptible to photobleaching?
Like other cyanine dyes, Cy5.5 has a polymethine chain that is susceptible to oxidative damage by ROS.[13][14] While cyanine dyes offer bright fluorescence in the far-red spectrum, which helps reduce background autofluorescence, their photostability can be a limiting factor.[15]
What are the main strategies to reduce photobleaching?
There are three primary strategies that can be used independently or in combination:
-
Optimize Imaging Parameters: Minimize the intensity and duration of light exposure.[2][6]
-
Use Antifade Reagents: Add ROS-scavenging compounds to your sample's environment (either imaging buffer for live cells or mounting medium for fixed cells).[6][7]
-
Choose More Photostable Dyes: When possible, select fluorophores engineered for higher photostability, such as Alexa Fluor or DyLight dyes.[4]
What is the difference between commercial and homemade antifade media?
Commercial antifade reagents (e.g., ProLong, SlowFade, VECTASHIELD) are optimized, ready-to-use solutions that offer convenience and reliable performance.[8][16][17] Homemade recipes are less expensive and allow for customization but may require more optimization and careful preparation.[11]
Quantitative Data Summary
The photostability of fluorophores is often measured by the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. The following table summarizes the relative performance of common antifade agents. Note that specific performance will vary with the fluorophore, sample type, and imaging conditions.
| Antifade Agent | Key Characteristics | Caution for Cyanine Dyes |
| n-Propyl Gallate (NPG) | Effective ROS scavenger.[7] | Generally considered safe. |
| DABCO | Less effective than PPD but also less toxic.[7] | Generally considered safe. |
| Trolox | Cell-permeable antioxidant, suitable for live-cell imaging.[6] | Generally considered safe. |
| p-Phenylenediamine (PPD) | Very effective antifade agent.[10] | Not Recommended. Can react with and cleave cyanine dyes, destroying fluorescence.[7][9][10][18] |
Experimental Protocols
Protocol 1: Preparation of NPG-Glycerol Antifade Mounting Medium
This protocol describes how to prepare a common "homemade" antifade medium using n-propyl gallate (NPG).[11][19][20]
Materials:
-
n-propyl gallate (Sigma P3130 or equivalent)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10mL of DMSO. Note: NPG does not dissolve well in aqueous solutions.
-
Prepare the glycerol/PBS solution: In a 50mL conical tube, thoroughly mix 9mL of glycerol with 1mL of 10X PBS.
-
Combine the solutions: While vigorously stirring the glycerol/PBS solution, slowly add 100µL of the 20% NPG stock solution dropwise.
-
Finalize and Store: Mix thoroughly. The final concentration of NPG will be approximately 0.2%. Store the medium in small aliquots at -20°C, protected from light.
Protocol 2: Mounting a Fixed Sample
Procedure:
-
Ensure your immunofluorescence or other staining protocol is complete.
-
Perform final washes with PBS.
-
Carefully remove as much residual buffer from the slide as possible without allowing the sample to dry out.
-
Add a single drop (approximately 15-20 µL for a 22x22 mm coverslip) of the antifade mounting medium onto the sample.[12]
-
Gently lower a clean coverslip onto the medium, avoiding air bubbles.
-
(Optional) For long-term storage, seal the edges of the coverslip with clear nail polish.
-
Store the slide flat in the dark at 4°C for short-term storage or -20°C for long-term storage.
Visualizations
Factors in Photobleaching and Mitigation Strategies
The following diagram illustrates the causes of photobleaching and the corresponding strategies to minimize it.
References
- 1. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 2. biocompare.com [biocompare.com]
- 3. precipoint.com [precipoint.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Anti-fade fluorescence mounting medium - aqueous, fluoroshield (ab104135) | Abcam [abcam.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. Methods and Tips [bio.umass.edu]
- 12. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 13. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. vectorlabs.com [vectorlabs.com]
- 16. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
preventing non-specific binding of CY5.5-COOH chloride conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Cy5.5-COOH chloride conjugates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound conjugates?
A1: Non-specific binding of this compound conjugates can arise from several factors:
-
Hydrophobic Interactions: Cyanine (B1664457) dyes, including Cy5.5, can be hydrophobic, leading to non-specific adhesion to cellular components and substrates.[1][2][3] Hydrophobicity is a major determinant of a dye's propensity for non-specific binding.[1][2][3]
-
Electrostatic Interactions: The net charge of the dye-conjugate can influence its interaction with charged molecules on cell surfaces or the extracellular matrix.
-
Dye Aggregation: At high concentrations, cyanine dyes can form aggregates.[4][5] These aggregates can lead to punctate background staining and reduced fluorescence quantum yield.[5] The formation of aggregates is influenced by the solvent composition, salt concentration, and dye concentration.[4]
-
Binding to Specific Cell Types: Cyanine dyes have been shown to exhibit non-specific binding to certain cell types, such as monocytes and macrophages, potentially through interactions with Fc receptors.[6]
-
Suboptimal Staining Protocol: Inadequate blocking, incorrect conjugate concentration, and insufficient washing can all contribute to high background staining.
Q2: How does the this compound chemistry contribute to non-specific binding?
A2: The this compound is an amine-reactive form of the dye used for conjugation to primary amines (like lysine (B10760008) residues) on proteins. While the carboxylic acid group itself is intended for conjugation, any unreacted dye molecules can contribute to background. The overall hydrophobicity of the Cy5.5 core structure is the primary driver of non-specific binding.
Q3: What are the most effective blocking agents to prevent non-specific binding?
A3: The choice of blocking agent is critical and depends on the sample type and experimental conditions. Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used blocking agent that is effective in many applications. It is a single purified protein, which can be advantageous in sensitive assays.[7][8]
-
Non-Fat Dry Milk: A cost-effective and often more effective blocking agent than BSA due to the presence of a variety of proteins.[7][9] However, it should be avoided in studies involving phospho-specific antibodies, as it contains phosphoproteins like casein.[7][8]
-
Normal Serum: Serum from the same species as the secondary antibody is often used to block non-specific binding of the secondary antibody.[10][11]
-
Specialized Commercial Blockers: Several commercially available blocking buffers are specifically formulated to reduce non-specific binding of cyanine dyes, particularly in flow cytometry applications with monocytes and macrophages.[6][12]
Troubleshooting Guides
High Background or Non-Specific Staining
Problem: You are observing high background fluorescence or punctate, non-specific staining in your imaging experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Optimize blocking conditions. Increase incubation time (e.g., 1 hour at room temperature or overnight at 4°C).[13] Try different blocking agents (see table below). |
| Conjugate Concentration Too High | Perform a titration experiment to determine the optimal concentration of your Cy5.5-conjugate. Start with the manufacturer's recommended dilution and test a range of lower concentrations. |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with the conjugate. Use a wash buffer containing a mild detergent like Tween-20 (e.g., 0.1% in PBS).[13] |
| Dye Aggregation | Prepare fresh dilutions of the conjugate before use. Avoid repeated freeze-thaw cycles. Consider the solvent used to dissolve the conjugate; DMSO is commonly used for cyanine dyes.[14] |
| Hydrophobic Interactions | Include detergents like Tween-20 in your blocking and wash buffers to reduce hydrophobic interactions.[10] |
| Fixation-Induced Autofluorescence | If using aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde), these can increase autofluorescence. Consider reducing the fixation time and concentration, or using an alternative fixative like cold methanol (B129727) (note: this can affect some epitopes). |
| Binding to Specific Cell Types (e.g., monocytes/macrophages) | Use a specialized commercial blocking buffer designed to prevent cyanine dye binding to these cells.[6][12] |
Quantitative Comparison of Common Blocking Agents
While the optimal blocking agent is application-dependent, the following table summarizes general recommendations and considerations.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Single purified protein, good for phospho-specific antibody studies.[7][8] | Can be less effective than milk for some applications, more expensive.[7][15] | Immunofluorescence, especially with phospho-specific targets. |
| Non-Fat Dry Milk | 1-5% in PBS or TBS | Inexpensive, highly effective due to a mixture of proteins.[7][9] | Contains phosphoproteins (casein) and biotin, which can interfere with certain assays.[7] | Western blotting, general immunofluorescence (when phospho-proteins are not the target). |
| Normal Serum (from secondary host) | 5-10% in PBS or TBS | Blocks non-specific binding of the secondary antibody to Fc receptors.[10][11] | Can contain endogenous antibodies that may cross-react. | Immunohistochemistry, immunofluorescence with secondary antibody detection. |
| Commercial Cyanine Dye Blockers | Varies by manufacturer | Specifically formulated to block non-specific binding of cyanine dyes to immune cells.[6][12] | More expensive, may not be necessary for all cell types. | Flow cytometry and immunofluorescence with monocytes, macrophages, and other immune cells. |
Experimental Protocols
Protocol for Conjugating this compound to an Antibody
This protocol is a general guideline for conjugating this compound (as an NHS ester) to a primary antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Cy5.5 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.5-9.5
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines (like Tris) will compete with the antibody for conjugation.[16]
-
Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M Sodium Bicarbonate.
-
-
Prepare the Cy5.5 NHS Ester:
-
Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[14]
-
-
Conjugation Reaction:
-
To determine the optimal dye-to-antibody ratio, it is recommended to perform the conjugation at several molar ratios (e.g., 3:1, 5:1, 7:1 dye:antibody).[14]
-
For a starting molar ratio of 5:1, add approximately 40 µg of Cy5.5 per mg of antibody.[14]
-
Add the dissolved Cy5.5 to the antibody solution while gently mixing.
-
Protect the reaction from light by wrapping the tube in aluminum foil and incubate at room temperature for 1 hour with gentle rotation.[14]
-
-
Purification:
-
Separate the labeled antibody from unreacted dye using a desalting column equilibrated with your desired storage buffer.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of Cy5.5 (~675 nm).
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.
-
Protocol for Blocking Non-Specific Binding in Immunofluorescence
Materials:
-
Fixed and permeabilized cells or tissue on slides/coverslips
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Cy5.5-conjugated antibody diluted in blocking buffer
Procedure:
-
Rehydration and Washing:
-
Wash the fixed and permeabilized samples three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the samples with blocking buffer for at least 30-60 minutes at room temperature in a humidified chamber.[13] This step is crucial for saturating non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the Cy5.5-conjugated primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[13]
-
-
Washing:
-
Wash the samples three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[13] This removes unbound and weakly bound antibodies.
-
-
Mounting and Imaging:
-
Mount the samples with an appropriate mounting medium.
-
Image using a fluorescence microscope with the correct filter sets for Cy5.5 (Excitation max: ~675 nm, Emission max: ~694 nm).
-
Visualizations
Caption: Troubleshooting workflow for high background staining.
Caption: Workflow for Cy5.5-NHS ester conjugation to an antibody.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. biossusa.com [biossusa.com]
- 9. m.youtube.com [m.youtube.com]
- 10. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. drmr.com [drmr.com]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
CY5.5-COOH chloride aggregation issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the aggregation issues of CY5.5-COOH chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. It possesses a carboxylic acid functional group, allowing for its conjugation to biomolecules such as proteins, antibodies, and peptides. Its excellent spectral properties, including a narrow absorption spectrum and high sensitivity, make it a valuable tool for various research applications.[1][2]
Common Applications:
-
Bioimaging: Used as a fluorescent probe for in vitro and in vivo imaging.
-
Bioconjugation: The carboxylic acid group can be activated to form covalent linkages with primary amines on biomolecules.
-
Disease Diagnosis: Employed in the development of targeted imaging agents for diagnostic purposes.
Q2: Why is my this compound solution precipitating or showing unexpected spectral properties?
This is likely due to the aggregation of the dye molecules in your solution. This compound, like many cyanine dyes, has a planar aromatic structure that promotes intermolecular interactions (π-π stacking), leading to the formation of non-covalent aggregates, particularly in aqueous solutions where its solubility is limited.[3][4]
Q3: How can I visually identify if my this compound has aggregated?
You may observe the following signs of aggregation:
-
Precipitation: Visible particles or cloudiness in the solution.
-
Color Change: A noticeable shift in the color of the solution.
-
Fluorescence Quenching: A significant decrease in the fluorescence intensity of your sample.
-
Changes in UV-Vis Spectrum: A blue-shift or red-shift in the maximum absorption wavelength (λmax).[5]
Q4: What are H- and J-aggregates?
H- and J-aggregates are two common types of cyanine dye aggregates with distinct spectral properties:
-
H-aggregates (Hypsochromic): These aggregates exhibit a blue-shifted absorption maximum (shorter wavelength) compared to the monomeric dye. H-aggregation is often associated with a significant decrease in fluorescence (quenching).[6]
-
J-aggregates (Bathochromic): These aggregates show a red-shifted and often narrower absorption band (longer wavelength) compared to the monomer. J-aggregates can sometimes be fluorescent.[3]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Cause: this compound has poor solubility in aqueous buffers but is soluble in organic solvents.[7][8][9][][11]
Solution:
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Solvent Selection: Use anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) for the best results.
-
Weighing the Dye: Carefully weigh the desired amount of this compound. Due to its electrostatic nature, it can be challenging to handle small quantities.
-
Dissolution:
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[1] Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | < 1 µM (< 1 mg/L) | [7] |
| Dimethyl Sulfoxide (DMSO) | ≥ 213 mg/mL | [8] |
| N,N-Dimethylformamide (DMF) | Soluble | [9][11] |
| Dichloromethane (DCM) | Soluble | [11] |
| Ethanol (with ultrasonication) | ≥ 16.73 mg/mL | [8] |
Issue 2: Aggregation Upon Dilution into Aqueous Buffer
Cause: The limited aqueous solubility of this compound can cause it to aggregate when the concentrated organic stock solution is diluted into an aqueous buffer like Phosphate-Buffered Saline (PBS).
Solutions:
-
Minimize Final Organic Solvent Concentration: When preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible to maintain the stability of your biological sample, typically below 1% for cell-based assays. However, for some applications, up to 5% DMSO may be tolerated.[14]
-
Rapid Mixing: When diluting the DMSO stock into the aqueous buffer, add the stock solution dropwise while vigorously vortexing or stirring the buffer to promote rapid dispersion and minimize localized high concentrations of the dye that can initiate aggregation.[15]
-
Control Dye Concentration: Keep the final concentration of this compound in the aqueous working solution low. Aggregation is a concentration-dependent process.
-
Adjust pH: The solubility and aggregation of cyanine dyes can be pH-dependent. For bioconjugation reactions involving the carboxylic acid group, a slightly basic pH (e.g., 7.5-8.5) is often used for the activation step. For general use, the optimal pH should be determined empirically, but starting with a physiological pH of 7.4 is recommended. For labeling proteins, a pH of 8.5 ± 0.5 is often recommended for the protein solution.[12][13]
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 (e.g., 0.05%), to the aqueous buffer can help to prevent aggregation by forming micelles around the dye molecules.
Workflow for Preparing Aqueous Working Solutions
Caption: Workflow for dissolving and diluting this compound.
Issue 3: Confirming and Characterizing Aggregation
Cause: Aggregation leads to distinct changes in the UV-Vis absorption spectrum of the dye.
Solution:
Protocol 2: Characterization of Aggregation using UV-Vis Spectroscopy
-
Prepare Samples:
-
Monomer Reference: Prepare a dilute solution of this compound in a solvent where it is known to be monomeric (e.g., methanol (B129727) or DMSO).
-
Test Sample: Prepare your aqueous working solution of this compound.
-
-
Acquire Spectra:
-
Use a UV-Vis spectrophotometer to measure the absorption spectrum of both the monomer reference and the test sample over a wavelength range of approximately 500 nm to 800 nm.
-
-
Analyze Spectra:
-
Monomeric this compound: The absorption maximum (λmax) should be around 673-675 nm.[11]
-
Aggregated this compound:
-
H-Aggregation: Look for a new absorption peak or a prominent shoulder at a shorter wavelength (blue-shifted) than the monomer λmax, often around 600-640 nm.[6]
-
J-Aggregation: Look for a new, often sharper, absorption peak at a longer wavelength (red-shifted) than the monomer λmax.
-
-
Table 2: Expected Spectral Shifts Due to Aggregation
| Species | Expected λmax | Spectral Characteristics | Fluorescence |
| Monomer | ~675 nm | Single, relatively broad peak | High |
| H-aggregate | ~600-640 nm | Blue-shifted peak or shoulder | Quenched |
| J-aggregate | > 675 nm | Red-shifted, narrow peak | Can be fluorescent |
Logical Diagram for Troubleshooting Aggregation
Caption: Decision tree for diagnosing and troubleshooting this compound aggregation.
Issue 4: Attempting to Reverse Aggregation
Cause: Once formed, aggregates can be stable and difficult to disaggregate.
Solutions:
While preventing aggregation is the best approach, the following methods may help to reverse it in some cases. Success is not guaranteed, and the best option is often to prepare a fresh solution.
-
Sonication: Place the solution in a bath sonicator for 15-30 minutes. This can sometimes break up aggregates.
-
Addition of Organic Solvent: Carefully add a small amount of DMSO or DMF to the aggregated aqueous solution to increase the solubility of the dye. This may not be suitable for all applications, especially those involving live cells.
-
pH Adjustment: Depending on the nature of the aggregation, adjusting the pH of the solution may help to increase the charge on the dye molecules, leading to electrostatic repulsion that can break up aggregates. This should be done cautiously as extreme pH can damage the dye or other components in the solution.
It is recommended to re-analyze the solution by UV-Vis spectroscopy after attempting any of these methods to confirm if the aggregation has been reversed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 3. ajuronline.org [ajuronline.org]
- 4. researchgate.net [researchgate.net]
- 5. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. apexbt.com [apexbt.com]
- 9. medkoo.com [medkoo.com]
- 11. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 12. Cy5.5 | Fluorescent Dyes | Labeled Peptides | Labeled Proteins | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: CY5.5-COOH Chloride Fluorescence Quenching
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CY5.5-COOH chloride. The focus is on identifying and mitigating issues related to fluorescence quenching during experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why might my CY5.5 signal be unexpectedly low?
A: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore, such as this compound.[1] This occurs when the energy from the excited state of the fluorophore is transferred non-radiatively (without emitting a photon) to another molecule, known as a quencher.[1] If your CY5.5 signal is low, it could be due to the presence of a quenching agent in your sample, environmental factors, or dye aggregation. Common quenching mechanisms include Förster Resonance Energy Transfer (FRET), collisional quenching, and static quenching through complex formation.[1]
Q2: What are some common molecules or substances that can quench the fluorescence of CY5.5?
A: Several types of molecules have been documented to quench CY5.5 and other cyanine (B1664457) dyes. These include:
-
Specific Organic Molecules: The water-soluble phosphine (B1218219) TCEP (tris(2-carboxyethyl)phosphine) can reversibly quench Cy5 by forming a covalent adduct.[2]
-
Dark Quenchers: Molecules like BHQ3 (Black Hole Quencher 3) are designed to efficiently quench fluorescence through FRET and are often used in designing biosensors.[3]
-
Other Fluorophores: A nearby fluorophore with an appropriate spectral overlap, such as Cy7, can act as a quencher for Cy5 or CY5.5 via FRET.[4][5]
-
Nanomaterials: Gold nanoparticles are known to be highly efficient quenchers of fluorescence.[6]
-
Biological Molecules: Components of your experimental system, such as guanine (B1146940) bases in DNA, may cause weak quenching.[6]
-
Ions: While chloride ions are known quenchers for some dyes like quinine, their effect on CY5.5 is less pronounced.[1][7] However, heavy atoms like iodine are effective quenchers.[7]
Q3: How do experimental and environmental conditions affect CY5.5 fluorescence intensity?
A: The local environment of the dye can significantly impact its fluorescence output. Key factors include:
-
Solvent and Aggregation: Cyanine dyes can be prone to forming non-fluorescent aggregates in aqueous solutions due to poor solubility.[8] The use of surfactants, such as Tween-20, can help to increase fluorescence efficiency by preventing this self-quenching.[8]
-
pH: CY5.5 is generally stable and its fluorescence intensity is largely insensitive to pH changes within a range of 3 to 10.[9]
-
Temperature: An increase in temperature can lead to a decrease in fluorescence quantum yield. This is partly due to an increase in cis-trans isomerization of the polymethine chain, which provides a pathway for non-radiative deactivation of the excited state.[8]
Q4: My CY5.5 signal is decreasing over time during imaging. What could be the cause?
A: A progressive decrease in signal during an experiment is often due to photobleaching or, in specific cases, radiobleaching.
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. The mechanism often involves reactive oxygen species.[10] To mitigate this, minimize the exposure time and intensity of the excitation light, and use antifade reagents in your mounting medium.
-
Radiobleaching: If your experiment involves radionuclides, the radiation can degrade the cyanine dye structure, leading to a loss of fluorescence.[10][11] The presence of antioxidants, such as ascorbic acid, has been shown to protect the dye and preserve the fluorescent signal.[10]
Q5: Can this compound quench itself?
A: Yes, this phenomenon is known as self-quenching or concentration quenching. At high concentrations, CY5.5 molecules can form aggregates or dimers, which are often non-fluorescent or have very low fluorescence quantum yields.[8] This is a critical consideration when labeling molecules or preparing dye solutions. Self-quenching is also the principle behind activatable probes where the dye is loaded into liposomes at a high, self-quenching concentration, leading to a significant increase in fluorescence upon release and dilution.[12]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Presence of a Quencher: A component in your buffer or sample (e.g., TCEP, certain ions, or another dye) is quenching the signal.[2] | - Analyze all components of your solution for known quenchers. - Perform a control experiment with CY5.5 in a simple buffer (e.g., PBS) to establish a baseline. |
| Self-Quenching/Aggregation: The concentration of CY5.5 is too high, or the dye has poor solubility in the current buffer, leading to aggregation.[8][12] | - Reduce the dye concentration. - For labeling, optimize the dye-to-protein ratio.[13] - Improve solubility by adding a small amount of an organic co-solvent (like DMSO) or a non-ionic surfactant.[8] | |
| Incorrect pH: Although CY5.5 is stable over a wide pH range, extreme pH values can affect its structure and fluorescence.[9] | - Ensure the buffer pH is within the optimal range (typically 4-10). | |
| Degradation of Dye: The dye may have degraded due to improper storage (exposure to light or high temperatures) or photobleaching during sample preparation. | - Store the dye protected from light and at the recommended temperature. - Minimize light exposure during all experimental steps. | |
| Signal Decreases Rapidly During Measurement | Photobleaching: The fluorophore is being destroyed by the excitation light.[10] | - Reduce the intensity and/or duration of light exposure. - Use a neutral density filter if possible. - Incorporate an antifade reagent into the sample medium. |
| Radiobleaching: If working with radionuclides, the radiation is destroying the dye.[11] | - Add a radioprotectant like ascorbic acid to your sample.[10] | |
| Inconsistent Results Between Experiments | Environmental Variability: Minor differences in temperature, solvent viscosity, or buffer composition are affecting the dye's quantum yield.[8] | - Standardize all experimental parameters, including temperature, buffer preparation, and incubation times. - Perform all measurements under identical conditions. |
| Variable Quenching Effects: An unknown or variable quencher is present in different batches of reagents. | - Test new batches of reagents for quenching effects before use in critical experiments. - Run a positive and negative control with each experiment. |
Section 3: Experimental Protocols
Protocol 1: Characterizing Quenching of CY5.5 by a Test Molecule (Stern-Volmer Analysis)
This protocol provides a general framework for quantifying the quenching efficiency of a specific molecule on CY5.5 fluorescence.
1. Materials:
- This compound stock solution (e.g., 1 mM in DMSO).
- Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4). Note: Avoid buffers with primary amines like Tris if not intended for conjugation.[13]
- Quencher stock solution of known concentration.
- Fluorometer or fluorescence plate reader with appropriate filters for CY5.5 (Excitation ~675 nm, Emission ~695 nm).
- 96-well plates or cuvettes.
2. Procedure:
- Prepare CY5.5 Working Solution: Dilute the this compound stock solution in the buffer to a final concentration that gives a strong but not saturating signal (e.g., 1 µM).
- Prepare Quencher Dilutions: Create a serial dilution of the quencher stock solution in the same buffer.
- Set up Reactions: In a 96-well plate or a series of cuvettes, mix the CY5.5 working solution with the different concentrations of the quencher. Include a control sample containing only the CY5.5 working solution (zero quencher). Ensure the final volume and CY5.5 concentration are the same in all wells.
- Incubation: Incubate the samples for a set period at a constant temperature to allow the system to reach equilibrium. Protect from light.
- Fluorescence Measurement: Measure the fluorescence intensity of each sample using the fluorometer. Set the excitation and emission wavelengths appropriately for CY5.5.
- Data Analysis:
- Let F₀ be the fluorescence intensity of the control sample (no quencher) and F be the intensity in the presence of the quencher at concentration [Q].
- Plot F₀/F versus [Q].
- For collisional quenching, the data should fit the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant. The plot should be linear, with the slope equal to Ksv.
Protocol 2: FRET-Based Quenching Assay Using a CY5.5-Quencher Pair
This protocol describes a method to monitor a biological interaction by observing the dequenching of CY5.5 fluorescence. This example assumes an interaction that separates a CY5.5-labeled molecule from a quencher-labeled molecule.
1. Materials:
- Molecule A labeled with CY5.5 (the donor).
- Molecule B labeled with a suitable quencher (e.g., BHQ-3) (the acceptor).[3]
- Interacting Partner C, which will disrupt the A-B interaction.
- Interaction buffer.
- Fluorometer or fluorescence plate reader.
2. Procedure:
- Establish Baseline: In the interaction buffer, mix the CY5.5-labeled Molecule A with the quencher-labeled Molecule B. Allow them to interact and form a complex.
- Measure Quenched Signal: Measure the fluorescence of this complex. Due to FRET, the CY5.5 signal should be low (quenched). This is your F_quenched value.
- Initiate Dequenching: Add the interacting Partner C to the complex. This will disrupt the A-B interaction, separating the CY5.5 fluorophore from the quencher.
- Monitor Fluorescence Recovery: Measure the fluorescence intensity over time. As the A-B complex dissociates, the CY5.5 fluorescence should increase.
- Determine Final Signal: Allow the reaction to proceed to completion and measure the final, stable fluorescence intensity (F_dequenched).
- Data Analysis: The change in fluorescence (F_dequenched / F_quenched) can be used to quantify the extent and kinetics of the interaction with Partner C.
Section 4: Data & Visualizations
Quantitative Quenching Data for Cyanine Dyes
The following table summarizes quantitative data on the quenching of CY5.5 and related cyanine dyes from published studies.
| Fluorophore | Quencher | Quenching Efficiency/Parameter | Mechanism | Reference |
| Cy5 | TCEP | Keq = 0.91 mM⁻¹ | Covalent Adduct Formation | [2] |
| N₃-Cy5-WGA | Cy7-DBCO | >90% signal reduction after 30 min | FRET | [4][5] |
| Cy5.5 | BHQ3 | Effective quenching in a biosensor construct | FRET | [3] |
| Cy5.5 | Self-Quenching | 60-100 fold fluorescence increase upon release from liposomes | Aggregation | [12] |
| Cy5 | Gold Nanoparticles | 95% signal reduction at close proximity | Radiative Rate Suppression | [6] |
Diagrams
Caption: Overview of dynamic (e.g., FRET) and static fluorescence quenching mechanisms for CY5.5.
Caption: Standard experimental workflow for a fluorescence quenching titration assay.
Caption: A logical troubleshooting flowchart for diagnosing the cause of low CY5.5 fluorescence signal.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents [thno.org]
- 12. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
impact of pH on CY5.5-COOH chloride fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on CY5.5-COOH chloride fluorescence.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the fluorescence intensity of this compound?
A1: The fluorescence intensity of cyanine (B1664457) dyes like Cy5.5 is generally stable across a broad pH range.[1][2] Studies on the closely related Cy5 and sulfo-Cy5 dyes have shown that their fluorescence remains nearly constant, with variations of less than 5%, within a pH range of approximately 3.5 to 8.3.[1][2] Another study involving Cy5 conjugated to NeutrAvidin found its fluorescence to be largely insensitive to pH over a range of 3 to 10.[3] Therefore, significant fluctuations in fluorescence intensity are not expected under typical biological and experimental conditions.
Q2: Are there specific pH conditions to avoid when using this compound?
A2: While generally stable, extreme pH values should be avoided. Highly alkaline conditions (pH > 10) can potentially lead to the degradation of the cyanine dye structure.[4] Similarly, very acidic conditions (pH < 3) might affect the fluorescence of some cyanine dye conjugates, although Cy5 itself is reported to be relatively stable.[1][3] For conjugation reactions using the carboxylic acid group (e.g., via EDC/NHS chemistry), the pH of the reaction buffer is critical for efficient labeling and will depend on the specific protocol.
Q3: What is the optimal pH for labeling proteins or other molecules with this compound?
A3: The carboxylic acid group of this compound is not directly reactive with amines. To label proteins or other amine-containing molecules, the carboxylic acid must first be activated, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. The subsequent reaction of the Cy5.5-NHS ester with primary amines is most efficient at a slightly basic pH, typically between 8.2 and 8.5.[1] This pH is a compromise to ensure that the primary amino groups on the target molecule are deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester in the aqueous buffer.[1]
Q4: Can the local environment of the dye, other than bulk pH, affect its fluorescence?
A4: Yes, the immediate chemical environment surrounding the this compound molecule can influence its fluorescence properties.[1] For instance, when conjugated to DNA, the fluorescence of Cy5 can be more sensitive to the local nucleotide sequence than to the overall pH of the solution.[1] Factors such as proximity to quenching molecules, dye aggregation, and non-covalent interactions with other molecules can also impact fluorescence intensity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | pH outside optimal range: Although stable over a broad range, extreme pH values could lead to dye degradation. | Ensure the pH of your experimental buffer is within the recommended range (typically pH 4-10). Prepare fresh buffers and verify the pH before use. |
| Dye degradation: Prolonged exposure to light (photobleaching) or harsh chemical conditions can degrade the dye. | Store the dye protected from light. Prepare solutions fresh and avoid repeated freeze-thaw cycles. Minimize exposure of the sample to excitation light. | |
| Inefficient labeling: If the dye is used for conjugation, the labeling reaction may have been inefficient. | Optimize the labeling protocol, paying close attention to the reaction buffer pH (typically 8.2-8.5 for NHS ester reactions), dye-to-protein ratio, and reaction time. | |
| Inconsistent fluorescence intensity between samples | pH variability: Small variations in buffer pH between samples could contribute to minor fluorescence differences. | Use the same batch of buffer for all samples and ensure consistent pH across all measurements. |
| Buffer composition: Different buffer components can sometimes quench fluorescence. | If possible, use a simple, well-characterized buffer system like phosphate-buffered saline (PBS). | |
| Unexpected shifts in excitation or emission spectra | Dye aggregation: At high concentrations, cyanine dyes can form aggregates, which can alter their spectral properties. | Work with dye concentrations in the low micromolar range. The addition of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) can sometimes help reduce aggregation. |
| Interaction with the local environment: Binding to a target molecule can sometimes cause slight spectral shifts. | This is an intrinsic property of the dye-conjugate. Characterize the spectral properties of your specific conjugate to establish a baseline. |
Quantitative Data
| pH | Relative Fluorescence Intensity (%) | Reference |
| 3.5 - 8.3 | ~95 - 100 | [1][2] |
| 3.0 - 10.0 | Generally Insensitive | [3] |
Note: The actual fluorescence intensity can be influenced by the specific buffer system, temperature, and the presence of other molecules. It is recommended to perform a standard curve and controls for your specific experimental setup.
Experimental Protocols
Protocol for Evaluating the pH Stability of this compound Fluorescence
This protocol describes a general method to determine the effect of pH on the fluorescence intensity of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
A series of buffers with pH values ranging from 3 to 10 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10)
-
Fluorometer or microplate reader with appropriate excitation and emission filters for Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm)
-
pH meter
-
Microcentrifuge tubes or a 96-well black microplate
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in high-quality, anhydrous DMSO to a concentration of 1 mM. Mix well by vortexing. Store the stock solution at -20°C, protected from light.
-
Prepare working solutions: Dilute the 1 mM stock solution to a final concentration of 1 µM in each of the different pH buffers. For example, add 1 µL of the 1 mM stock solution to 999 µL of each buffer. Mix gently but thoroughly.
-
Equilibration: Allow the working solutions to equilibrate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement:
-
Transfer an equal volume of each working solution to a cuvette or the wells of a black microplate.
-
Measure the fluorescence intensity using the fluorometer. Set the excitation wavelength to ~675 nm and the emission wavelength to ~694 nm. Use the appropriate slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
Measure the fluorescence of a buffer-only blank for each pH value to subtract the background.
-
-
Data Analysis:
-
Subtract the background fluorescence from each sample reading.
-
Normalize the fluorescence intensity of each sample to the intensity of the sample at a neutral pH (e.g., pH 7.4) to determine the relative fluorescence intensity at different pH values.
-
Plot the relative fluorescence intensity as a function of pH.
-
Diagrams
Caption: Workflow for assessing this compound fluorescence stability at different pH values.
Caption: Decision tree for troubleshooting low fluorescence signals with this compound.
References
Technical Support Center: Purification of CY5.5-Labeled Antibodies
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of antibodies labeled with CY5.5-COOH chloride and similar amine-reactive succinimidyl ester dyes.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification and handling of your labeled antibody.
Question: My purified antibody conjugate shows very low or no fluorescence. What went wrong?
Answer: This is a common issue that can stem from several factors:
-
Over-labeling and Self-Quenching: Attaching too many dye molecules to a single antibody can lead to fluorescence quenching, where the fluorophores interact and dissipate energy non-radiatively instead of emitting light.[1] This is a primary cause of low signal despite a seemingly successful conjugation. The ideal Degree of Labeling (DOL) for antibodies is typically between 2 and 10.[2][3]
-
Environmental Quenching: The microenvironment around the conjugated dye can also suppress its fluorescence.[1] For instance, conjugation near aromatic amino acids might lead to quenching.
-
Precipitation: The antibody may have precipitated out of solution during the labeling or purification process, which can be caused by attaching too much hydrophobic dye.[1]
-
Inaccurate Measurement: Ensure that your fluorescence measurement settings (excitation/emission wavelengths) are correct for CY5.5 (Excitation max ~675 nm, Emission max ~694 nm).
Solution:
-
Determine the Degree of Labeling (DOL): Spectrophotometrically measure your conjugate's DOL to check if it is too high (e.g., >10). See the detailed protocol below.
-
Optimize the Labeling Reaction: If the DOL is too high, reduce the molar ratio of dye to antibody in your next labeling reaction.[1]
-
Check for Precipitation: Centrifuge your sample to see if any precipitate has formed. If so, try to resolubilize it, though this may not always be possible without compromising antibody function.
Question: My labeled antibody has lost its antigen-binding activity. How can I prevent this?
Answer: Loss of activity is typically caused by the dye molecule binding to and obstructing the antigen-binding site of the antibody.[1] this compound reacts with primary amines, such as the side chains of lysine (B10760008) residues. If critical lysine residues are located within the antibody's paratope (antigen-binding site), their modification by a bulky dye molecule can sterically hinder or completely block antigen binding.[1]
Solution:
-
Reduce Molar Ratio: Lowering the dye-to-antibody molar ratio during conjugation will result in a lower DOL, reducing the statistical probability of modifying lysines within the binding site.
-
Site-Specific Labeling (Advanced): For critical applications, consider alternative labeling strategies that target regions away from the antigen-binding sites, such as the Fc region.[1] This often involves more complex chemistries, like labeling sulfhydryl groups in the hinge region.[4]
Question: I'm observing high, non-specific background in my immunoassay (e.g., Flow Cytometry, Immunofluorescence). What is the cause?
Answer: High background is almost always due to the presence of residual, unconjugated (free) CY5.5 dye in your antibody solution.[5] If not thoroughly removed, this free dye will bind non-specifically to cells or surfaces, leading to a poor signal-to-noise ratio.
Solution:
-
Repeat or Optimize Purification: The purification step is critical. Ensure you are using an appropriate method to separate the large labeled antibody (~150 kDa) from the small free dye molecule (~1 kDa). Size-exclusion chromatography (e.g., desalting spin columns) is highly effective and fast.[5][6][7] Dialysis is also effective but more time-consuming.[8]
-
Increase Wash Steps: In your experimental protocol (e.g., IF, FACS), increase the number and duration of wash steps after applying the labeled antibody to help remove non-specifically bound dye.
Question: My labeling efficiency is very low, and the final conjugate yield is poor.
Answer: Low labeling efficiency is often caused by interfering substances in the antibody's storage buffer.[9]
-
Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the antibody's lysines to react with the CY5.5 NHS ester, significantly reducing labeling efficiency.[9][10]
-
Stabilizing Proteins: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin contain numerous primary amines and will be labeled alongside your antibody, consuming the dye and complicating purification.[5][9]
-
Sodium Azide: This common preservative can interfere with some conjugation chemistries.[5]
Solution:
-
Buffer Exchange Before Labeling: Before starting the conjugation reaction, the antibody must be in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a pH of 7.2-9.0.[5][9] Use a spin desalting column or dialysis to exchange the buffer.[9]
-
Remove Carrier Proteins: If your antibody solution contains BSA or gelatin, it must be removed. This can be done using antibody purification kits, such as those based on Protein A/G affinity chromatography.
-
Ensure Optimal Antibody Concentration: For efficient labeling, the antibody concentration should be at least 0.5-1 mg/mL.[5][11]
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify CY5.5-labeled antibodies and remove free dye?
The most common and effective methods are based on size-exclusion chromatography (SEC).[12] The choice depends on your sample volume, required purity, and available equipment.
| Method | Principle | Advantages | Disadvantages | Typical Time |
| Spin Desalting Columns | Size-exclusion chromatography in a spin-column format.[13] | Very fast, high recovery, minimal sample dilution.[13][14] | Sample volume is limited (typically < 4 mL).[13] | < 15 minutes |
| Gravity-Flow SEC | Traditional size-exclusion (gel filtration) chromatography column.[7] | Can handle larger volumes, excellent separation. | Slower, can lead to sample dilution.[8] | 30-60 minutes |
| Dialysis | Diffusion across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[15][16] | Simple, good for buffer exchange, no sample dilution.[17] | Very slow, requires large volumes of buffer and multiple buffer changes.[8][18] | 24-48 hours |
Recommendation: For most research-scale applications (up to 4 mL), spin desalting columns offer the best combination of speed, recovery, and efficiency for removing unconjugated CY5.5 dye.[13]
Q2: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the fluorophore-to-protein (F/P) ratio, is the average number of dye molecules conjugated to a single antibody molecule.[2][19] It is a critical quality control parameter because it directly affects the performance of the conjugate:
-
Too Low DOL (<2): Results in a dim signal and reduced sensitivity.[3]
-
Optimal DOL (2-10): Provides a bright signal without significantly impacting antibody function.[2][3]
-
Too High DOL (>10): Can lead to signal reduction from self-quenching and an increased risk of antibody inactivation or precipitation.[1][20]
Determining the DOL is essential for ensuring batch-to-batch consistency and optimizing the performance of your labeled antibody.[2]
Q3: How do I calculate the Degree of Labeling (DOL)?
The DOL is calculated from the absorbance spectrum of the purified labeled antibody.[19] You will need a UV-Vis spectrophotometer.
| Parameter | Symbol | Description | Value |
| Antibody Absorbance | A₂₈₀ | Absorbance of the conjugate at 280 nm. | Measured |
| Dye Absorbance | Aₘₐₓ | Maximum absorbance of the conjugate at the dye's λₘₐₓ. | Measured |
| Dye λₘₐₓ | λₘₐₓ | Wavelength of maximum absorbance for the dye. | ~675 nm for CY5.5 |
| Molar Extinction Coefficient of Antibody | ε_Ab | Molar absorptivity of the antibody at 280 nm. | ~210,000 M⁻¹cm⁻¹ for IgG[2] |
| Molar Extinction Coefficient of Dye | ε_Dye | Molar absorptivity of the dye at its λₘₐₓ. | ~250,000 M⁻¹cm⁻¹ for CY5.5 |
| Correction Factor | CF | Correction for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye). | ~0.05 for CY5.5 |
Calculation Formula: The concentration of the antibody and dye are first calculated separately:
-
Antibody Concentration (M): [Antibody] = (A₂₈₀ - (Aₘₐₓ × CF)) / ε_Ab[21]
-
Dye Concentration (M): [Dye] = Aₘₐₓ / ε_Dye
-
Degree of Labeling (DOL): DOL = [Dye] / [Antibody][19]
Experimental Protocols & Visualizations
Protocol 1: Purification Using a Spin Desalting Column
This protocol describes the removal of unconjugated CY5.5 dye from a labeling reaction mixture.
-
Prepare the Column: Remove the column's bottom closure and place it into a collection tube.
-
Equilibrate: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer. Place the column in a new collection tube. Add your desired storage buffer (e.g., 1X PBS) to the column and centrifuge again at 1,000 x g for 2 minutes. Repeat this step 2-3 times.[22]
-
Load Sample: Discard the equilibration buffer and place the column into a clean collection tube for your purified sample. Slowly apply your antibody labeling reaction mixture to the center of the resin bed.
-
Elute Conjugate: Centrifuge the column at 1,000 x g for 2 minutes. The eluate in the collection tube is your purified, labeled antibody. The unconjugated dye remains in the column resin.[22]
Protocol 2: Determination of Degree of Labeling (DOL)
-
Prepare Sample: If necessary, dilute the purified antibody conjugate in a suitable buffer (e.g., PBS) to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0). Record the dilution factor.[21]
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λₘₐₓ of CY5.5, ~675 nm (Aₘₐₓ).[19]
-
Calculate DOL: Use the absorbance values and the formulas provided in the FAQ section above to calculate the DOL. Remember to multiply the final concentration values by the dilution factor if the sample was diluted.
Diagrams
Caption: Workflow for labeling and purifying antibodies.
Caption: Troubleshooting common issues with labeled antibodies.
Caption: Principle of Size-Exclusion Chromatography (SEC).
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 4. biocompare.com [biocompare.com]
- 5. bidmc.org [bidmc.org]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 11. abcam.com [abcam.com]
- 12. Antibody purification | Abcam [abcam.com]
- 13. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Degree of labeling (DOL) step by step [abberior.rocks]
- 20. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. lumiprobe.com [lumiprobe.com]
dealing with background fluorescence in CY5.5-COOH chloride imaging
Welcome to the technical support center for CY5.5-COOH chloride imaging. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
A1: High background fluorescence in CY5.5 imaging can stem from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., mitochondria, lysosomes) and extracellular matrix proteins (e.g., collagen, elastin).[1][2] Aldehyde-based fixatives like formaldehyde (B43269) can also induce autofluorescence.
-
Suboptimal Staining Protocol: Inadequate blocking, excessive antibody concentrations, and insufficient washing can all contribute to high background.[3][4][10]
-
Dye Aggregation: Cyanine (B1664457) dyes can form aggregates, particularly at high concentrations, which can lead to altered fluorescence properties and non-specific staining.[11][12]
Q2: How can I distinguish between autofluorescence and non-specific binding?
A2: To determine the source of your background, it is crucial to include proper controls in your experiment.[1][10]
-
Unstained Control: An unstained sample imaged under the same conditions as your experimental samples will reveal the level of autofluorescence.[1][3]
-
Secondary Antibody Only Control: If you are using a secondary antibody conjugated to CY5.5, a sample incubated with only the secondary antibody will help identify non-specific binding of the secondary antibody.[4]
-
Isotype Control: For direct immunofluorescence, using an isotype control antibody conjugated to CY5.5 will help ensure that the observed signal is due to the specific binding of your primary antibody and not non-specific interactions of the antibody itself.
Q3: What are the optimal excitation and emission wavelengths for CY5.5?
A3: CY5.5 is a far-red fluorescent dye. For optimal signal detection and to minimize autofluorescence, which is often more prominent at shorter wavelengths, it is recommended to use the appropriate filter sets.[13][14] The spectral properties of CY5.5 are summarized in the table below.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound imaging.
Table 1: Spectral Properties of CY5.5
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 678 - 683 | [15][16] |
| Emission Maximum | 695 - 703 | [15][16] |
| Recommended Excitation Laser | 633 nm or 647 nm | [17] |
| Recommended Emission Filter | 695/40 nm or similar | [15][18] |
Table 2: Recommended Starting Concentrations for Antibodies
| Antibody Type | Starting Concentration | Reference(s) |
| Primary Antibody | 1-10 µg/mL | [3] |
| Secondary Antibody | 1-5 µg/mL | [3] |
Note: These are starting recommendations. Optimal concentrations should be determined by titration for each specific antibody and application.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during this compound imaging.
Guide 1: High Background Fluorescence
High background can obscure your specific signal, leading to poor image quality and difficulty in data interpretation. Use the following flowchart to diagnose and resolve high background issues.
Caption: Troubleshooting workflow for high background fluorescence.
Guide 2: Weak or No Signal
A faint or absent signal can be equally frustrating. The following decision tree will guide you through potential causes and solutions.
Caption: Troubleshooting workflow for weak or no fluorescent signal.
Experimental Protocols
Protocol 1: General Immunofluorescence Staining with CY5.5
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells.
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If your target protein is intracellular, incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.[20]
-
Wash the cells three times with 1X PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[20]
-
-
Washing:
-
Wash the cells three times with 1X PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the CY5.5-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[21]
-
-
Final Washes:
-
Wash the cells three times with 1X PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Wash once with 1X PBS to remove any residual detergent.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[17]
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with the appropriate filter set for CY5.5 (see Table 1).
-
Protocol 2: Autofluorescence Quenching
This protocol can be incorporated into your immunofluorescence workflow to reduce background from autofluorescence.
-
Sample Preparation:
-
Follow your standard protocol for sample fixation and permeabilization.
-
-
Quenching Step (choose one):
-
Sodium Borohydride (B1222165) Treatment (for aldehyde-induced autofluorescence):
-
Prepare a fresh solution of 0.1% sodium borohydride in ice-cold PBS.
-
Incubate your samples in this solution for 10 minutes on ice.[1]
-
Wash thoroughly with PBS (3 x 5 minutes).
-
-
Commercial Quenching Reagents (e.g., for lipofuscin):
-
-
Proceed with Blocking and Immunostaining:
-
Continue with the blocking step and the remainder of your immunofluorescence protocol as described above.
-
Signaling Pathways and Workflows
Caption: General experimental workflow for immunofluorescence staining.
References
- 1. benchchem.com [benchchem.com]
- 2. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 3. biotium.com [biotium.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. academic.oup.com [academic.oup.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. BD Pharmingen™ MonoBlock™ Leukocyte Staining Buffer [bdbiosciences.com]
- 10. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 11. researchgate.net [researchgate.net]
- 12. Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 17. optolongfilter.com [optolongfilter.com]
- 18. edmundoptics.com [edmundoptics.com]
- 19. usbio.net [usbio.net]
- 20. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 21. ibidi.com [ibidi.com]
- 22. biotium.com [biotium.com]
- 23. zellbio.eu [zellbio.eu]
Validation & Comparative
A Head-to-Head Comparison: CY5.5-COOH Chloride vs. Alexa Fluor 680 for Advanced Research Applications
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence-based assays, the selection of the optimal near-infrared (NIR) dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of two prominent NIR fluorophores: CY5.5-COOH chloride and Alexa Fluor 680. We delve into their spectral properties, chemical reactivity, and performance in relevant applications, offering a comprehensive resource to inform your selection process.
This comparison will focus on the carboxylic acid form of CY5.5 and the commonly used N-hydroxysuccinimidyl (NHS) ester form of Alexa Fluor 680, as these are the typical reactive forms available to researchers for bioconjugation.
At a Glance: Key Performance Characteristics
A summary of the core photophysical and chemical properties of CY5.5-COOH and Alexa Fluor 680 is presented below. These parameters are fundamental to understanding the potential performance of these dyes in various experimental contexts.
| Property | CY5.5-COOH | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~673 - 675 | ~679 - 684 |
| Emission Maximum (nm) | ~694 - 707 | ~702 - 707 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000 - 209,000 | ~183,000 - 184,000 |
| Quantum Yield | ~0.20 | ~0.36 |
| Reactive Form | Carboxylic Acid (-COOH) | N-hydroxysuccinimidyl (NHS) Ester |
| Reactivity | Requires activation (e.g., with EDC/NHS) to react with primary amines. | Directly reacts with primary amines (-NH₂). |
| Molecular Weight ( g/mol ) | ~619.23 (as chloride) | ~955.91 (as NHS ester) |
Performance Deep Dive: Brightness and Photostability
The practical utility of a fluorescent dye is determined by its brightness and its resistance to photobleaching. Brightness is a function of both the molar extinction coefficient (the efficiency of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
Alexa Fluor 680 is reported to have a significantly higher quantum yield (0.36) compared to CY5.5 (0.20).[1] This suggests that for a given amount of absorbed light, Alexa Fluor 680 will emit more photons, resulting in a brighter signal.
A direct comparative study on protein conjugates of Alexa Fluor 680 and Cy5.5 (a dye spectrally similar to CY5.5) demonstrated that Alexa Fluor 680 conjugates are significantly more fluorescent than their Cy5.5 counterparts, especially at higher degrees of labeling.[2][3][4] This is attributed to reduced self-quenching of the Alexa Fluor dye when multiple fluorophores are conjugated to a single protein.
In terms of photostability, Alexa Fluor dyes are generally marketed as being more photostable than cyanine (B1664457) dyes.[5][6] Experimental evidence from the aforementioned comparative study supports this, showing that Alexa Fluor 680 is more resistant to photobleaching than Cy5.5.[2][3][4] This enhanced stability allows for longer exposure times and more robust image acquisition in demanding applications like time-lapse microscopy.
Chemical Reactivity and Conjugation Strategy
The choice between this compound and Alexa Fluor 680 NHS ester has significant implications for the experimental workflow of bioconjugation.
This compound: The carboxylic acid group is not inherently reactive towards primary amines on proteins or other biomolecules. It requires a two-step activation process, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This process converts the carboxylic acid into a more reactive NHS ester, which can then react with primary amines.
Alexa Fluor 680 NHS Ester: This dye is supplied in a pre-activated form. The NHS ester group readily reacts with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins) under mild basic conditions (typically pH 8.0-9.0) to form a stable amide bond. This simplifies the conjugation protocol, reducing the number of steps and potential for side reactions.[6]
Below is a diagram illustrating the different conjugation pathways.
Experimental Protocols
To provide a practical guide for researchers, we outline the key steps for conjugating these dyes to a model protein, such as an antibody (IgG).
Protocol 1: Activation of CY5.5-COOH and Conjugation to IgG
This protocol involves a two-step process: activation of the carboxylic acid and subsequent conjugation to the antibody.
Materials:
-
This compound
-
Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL immediately before use.
-
Prepare the antibody at a concentration of 2-10 mg/mL in PBS.
-
-
Activation of CY5.5-COOH:
-
In a microcentrifuge tube, combine the CY5.5-COOH solution with the EDC and Sulfo-NHS solutions. A typical molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:Sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding the appropriate volume of Conjugation Buffer.
-
Add the activated CY5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small volume of Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugate from unreacted dye and byproducts using a desalting column equilibrated with PBS.
-
Protocol 2: Conjugation of Alexa Fluor 680 NHS Ester to IgG
This protocol is a more straightforward one-step process.[6]
Materials:
-
Alexa Fluor 680 NHS Ester
-
Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Solutions:
-
Dissolve Alexa Fluor 680 NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Prepare the antibody at a concentration of 2-10 mg/mL in PBS.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding the appropriate volume of Conjugation Buffer.
-
Slowly add the Alexa Fluor 680 NHS Ester solution to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction with Quenching Buffer as described in Protocol 1.
-
Purify the conjugate using a desalting column equilibrated with PBS.
-
The following diagram outlines a generalized experimental workflow for antibody conjugation and purification.
Conclusion and Recommendations
Both this compound and Alexa Fluor 680 are powerful tools for NIR fluorescence applications. The choice between them will depend on the specific priorities of the researcher.
Choose this compound if:
-
Cost is a primary concern, as cyanine dyes are often more economical.
-
You have established and validated protocols for EDC/NHS activation in your lab.
-
Slightly lower brightness and photostability are acceptable for your application.
Choose Alexa Fluor 680 NHS Ester if:
-
Maximizing brightness and photostability is critical for your experiment, particularly for detecting low-abundance targets or for applications requiring long imaging times.
-
A simplified, one-step conjugation protocol is preferred to save time and minimize potential side reactions.
-
You require a highly water-soluble dye, as Alexa Fluor dyes are sulfonated to improve aqueous solubility.[6]
For demanding applications such as in vivo imaging, super-resolution microscopy, and quantitative flow cytometry, the superior brightness and photostability of Alexa Fluor 680 often justify the additional cost. For routine applications where signal intensity is not a limiting factor, CY5.5 can be a cost-effective alternative. Ultimately, empirical testing with your specific biomolecule and experimental setup is recommended to determine the optimal fluorophore for your research needs.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. Invitrogen™ Alexa Fluor™ 680 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of CY5.5-COOH Chloride Quantum Yield for Advanced Fluorescence Applications
For Immediate Publication
Shanghai, China – December 9, 2025 – In the landscape of near-infrared (NIR) fluorescence imaging and diagnostics, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and signal-to-noise ratios. This guide provides a detailed comparison of the fluorescence quantum yield of CY5.5-COOH chloride against other commonly utilized fluorescent dyes, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield is a key characteristic of a brighter fluorescent probe. CY5.5, a member of the cyanine (B1664457) dye family, is spectrally positioned between Cy5 and Cy7, making it a valuable tool for multiplexing and in vivo imaging where minimal tissue autofluorescence is critical.
Quantitative Comparison of Quantum Yields
The performance of this compound is best understood in the context of alternative dyes. The following table summarizes the quantum yields and spectral properties of CY5.5 and other comparable fluorophores. It is important to note that quantum yield can be highly dependent on the dye's micro-environment, including solvent, pH, and conjugation to biomolecules.[1]
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| CY5.5-COOH | ~675 | ~694-710 | ~0.2 - 0.28 | Varies by source[2][3] |
| Cy5 | ~649 | ~667 | ~0.27 | PBS[4][5] |
| Cy7 | ~750 | ~773 | ~0.3 | Not specified[6] |
| Alexa Fluor 647 | ~650 | ~665 | ~0.33 | pH 7.2 Buffer[7][8] |
| Alexa Fluor 680 | ~679 | ~702 | ~0.36 | pH 7.2 Buffer[7][9] |
| IRDye 800CW | ~774 | ~789 | ~0.09 - 0.12 | Varies by source[10] |
Data compiled from multiple sources. Values can vary based on experimental conditions and conjugation status.
Experimental Protocol for Quantum Yield Determination
The most common method for determining the fluorescence quantum yield is the relative or comparative method, which measures the fluorescence of an unknown sample against a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol
Objective: To determine the fluorescence quantum yield of a test sample (e.g., this compound) relative to a standard dye.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline (PBS), Ethanol)
-
Standard dye with a known quantum yield in the same spectral region (e.g., Alexa Fluor 647 for CY5.5)
-
Test dye solution (this compound)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard dye and the test dye in the chosen solvent.
-
Prepare a series of dilutions for both the standard and the test dye. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared dilutions of both the standard and test samples.
-
Record the absorbance value at the chosen excitation wavelength for each dilution. The same excitation wavelength should ideally be used for both the sample and standard.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Measure the fluorescence emission spectrum for each dilution of the standard and test samples. The measurement range should encompass the entire emission profile of the dye.
-
Measure the emission spectrum of a solvent blank and subtract it from each of the sample and standard spectra to correct for background fluorescence.
-
-
Data Analysis:
-
Correct the measured emission spectra for the instrument's spectral response.
-
Calculate the integrated fluorescence intensity (the area under the corrected emission curve) for each dilution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.
-
Perform a linear regression for both datasets to obtain the gradients (slopes) of the lines.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test sample (Φₓ) is calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions. If the same solvent is used for both, this term cancels out to 1.
-
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the relative quantum yield determination method.
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Factors Influencing Quantum Yield
Several factors can significantly affect the quantum yield of a fluorophore, leading to either enhancement or quenching of the fluorescence signal. These include:
-
Molecular Structure: The inherent rigidity of the fluorophore's structure plays a crucial role. More rigid molecules tend to have higher quantum yields as non-radiative decay pathways (like vibrations and rotations) are restricted.
-
Solvent Environment: The polarity and viscosity of the solvent can alter the energy levels of the excited state and influence non-radiative decay rates.[4]
-
Temperature and pH: Changes in temperature can affect collisional quenching and molecular vibrations. The pH of the solution can alter the charge state of a fluorophore, which in turn can impact its electronic structure and fluorescence.
-
Conjugation: Attachment of the dye to a biomolecule, such as a protein or antibody, can change its local environment and steric freedom, thereby altering its quantum yield.[1] In some cases, high degrees of labeling can lead to self-quenching, where dye molecules interact and dissipate energy non-radiatively.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 4. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Quantum Yield [Alexa Fluor 647] | AAT Bioquest [aatbio.com]
- 9. Quantum Yield [Alexa Fluor 680] | AAT Bioquest [aatbio.com]
- 10. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Degree of Labeling for Cy5.5 Conjugates
Introduction to Degree of Labeling (DOL)
For researchers and drug development professionals, the precise characterization of fluorescently labeled biomolecules is critical. The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a crucial parameter that defines the average number of dye molecules covalently bound to a single biomolecule, such as a protein or antibody.[1][2] An accurate DOL is essential for ensuring experimental reproducibility and optimizing the performance of conjugates.[3] Under-labeling can result in weak signals, while over-labeling may lead to fluorescence quenching and potential loss of biological activity.[4][5] For antibodies, the optimal DOL typically falls between 2 and 10, though the ideal ratio depends on the specific dye and protein.[3][6] This guide provides a comparative overview of methodologies for determining the DOL of Cy5.5-COOH chloride conjugates, with a focus on the most common and accessible technique: UV-Vis spectrophotometry.
Primary Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the most widely used method for determining the DOL of protein-dye conjugates due to its simplicity, speed, and accessibility.[7] The principle relies on the Beer-Lambert law, which correlates absorbance with concentration.[8] By measuring the absorbance of the conjugate solution at two key wavelengths—the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (around 675-683 nm for Cy5.5)—the concentrations of both the protein and the dye can be determined.[4][9]
A critical step in this calculation is correcting for the dye's absorbance at 280 nm, which would otherwise lead to an overestimation of the protein concentration.[8][10] This is achieved using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (λmax).[10]
Key Parameters for Cy5.5 DOL Calculation
To perform the calculation, several key parameters are required. The values for Cy5.5 are provided in the table below.
| Parameter | Symbol | Value |
| Molar Extinction Coefficient of Cy5.5 | ε_dye_ | 250,000 M⁻¹cm⁻¹ |
| Maximum Absorbance Wavelength of Cy5.5 | λ_max_ | ~675 nm |
| Correction Factor at 280 nm for Cy5.5 | CF₂₈₀ | 0.04 - 0.101 |
Note: The exact λmax and Correction Factor can vary slightly between suppliers and conjugation conditions. It is recommended to use the values provided by the specific dye manufacturer.[1]
Experimental Protocol: DOL Determination by UV-Vis Spectrophotometry
This protocol outlines the step-by-step procedure for determining the DOL of a Cy5.5-labeled protein conjugate.
1. Purification of the Conjugate:
-
It is imperative to remove all non-conjugated, free Cy5.5 dye from the solution.[10] This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G25 column) or extensive dialysis.[10][11]
2. Sample Preparation:
-
Prepare the purified conjugate in a buffer that does not interfere with absorbance readings. A standard phosphate-buffered saline (PBS) is often suitable.
-
The solution may need to be diluted to ensure that the absorbance readings are within the linear range of the spectrophotometer (typically below 2.0).[10] Record the dilution factor if one is used.
3. Spectrophotometric Measurement:
-
Using a UV-transparent cuvette (e.g., quartz) with a 1 cm pathlength, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀).[1][10]
-
Measure the absorbance at the λmax of Cy5.5 (~675 nm) (A_max_).[4]
4. Calculation of DOL:
The DOL is calculated using the following three-step formula:
Step 1: Calculate the molar concentration of the dye. Concentration of Dye (M) = A_max / (ε_dye * path length)
Step 2: Calculate the corrected absorbance of the protein at 280 nm and its concentration. Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀) Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)
Step 3: Calculate the Degree of Labeling. DOL = Concentration of Dye (M) / Concentration of Protein (M)
Combining these steps gives the general formula: DOL = (A_max * ε_protein) / ((A₂₈₀ - (A_max * CF₂₈₀)) * ε_dye)[1]
Example Calculation
Below is a sample dataset and the corresponding DOL calculation for a Cy5.5-labeled IgG antibody.
| Parameter | Symbol | Value |
| Measured Absorbance at ~675 nm | A_max_ | 0.95 |
| Measured Absorbance at 280 nm | A₂₈₀ | 1.80 |
| Molar Extinction Coefficient of IgG | ε_protein_ | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Cy5.5 | ε_dye_ | 250,000 M⁻¹cm⁻¹ |
| Correction Factor for Cy5.5 | CF₂₈₀ | 0.05 |
| Calculated DOL | DOL | ~4.9 |
Calculation: DOL = (0.95 * 210,000) / ((1.80 - (0.95 * 0.05)) * 250,000) ≈ 4.9
This result indicates that, on average, there are approximately 4.9 molecules of Cy5.5 dye for every one molecule of IgG antibody.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the chemical conjugation and the experimental workflow for DOL determination.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 7. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. metabion.com [metabion.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to CY5.5-COOH Chloride and Alternative Near-Infrared Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of biological research and drug development, the precise visualization of molecular processes is paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools for in vivo and in vitro imaging, offering deep tissue penetration and minimal autofluorescence. Among these, CY5.5-COOH chloride is a widely utilized cyanine (B1664457) dye. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.
Performance Comparison of NIR Fluorescent Probes
The selection of a fluorescent probe is a critical decision that can significantly impact the quality and reliability of experimental data. The following tables summarize the key performance indicators for this compound and its main competitors: Alexa Fluor 680, Indocyanine Green (ICG), and TYE 705.
Table 1: Spectral and Physicochemical Properties
| Property | This compound | Alexa Fluor 680 | Indocyanine Green (ICG) | TYE 705 |
| Excitation Max (nm) | ~675 | ~679 | ~780 | ~686 |
| Emission Max (nm) | ~694 | ~702 | ~810 | ~704 |
| Quantum Yield | ~0.2[1] | ~0.36 | Low in aqueous solution | Not specified |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000[1] | >165,000 | ~150,000 | ~275,300 |
| Molecular Weight ( g/mol ) | ~619.3[1] | Not specified | ~775 | ~616.7 |
| Solubility | Soluble in organic solvents (DMSO, DMF), limited in aqueous solutions[1] | Good water solubility | Poor water solubility | Not specified |
Table 2: Performance in Biological Applications
| Performance Metric | This compound | Alexa Fluor 680 | Indocyanine Green (ICG) | TYE 705 |
| Photostability | Good | Higher than Cy dyes[2][3] | Low, prone to photobleaching | Not specified |
| Biocompatibility/Toxicity | Generally low toxicity[4] | Generally low toxicity | Dose and time-dependent cytotoxicity observed[5] | Not specified |
| In Vivo Imaging Suitability | Widely used for in vivo imaging[4] | Ideal for in vivo imaging due to NIR emission[6] | FDA-approved for clinical use, but has limitations | Direct substitute for Cy5.5[7][8] |
Experimental Protocols
Detailed and reproducible protocols are essential for validating the biological activity of fluorescent probes. Below are standardized methodologies for key experiments.
Protocol 1: Protein Labeling with NHS-Ester Dyes
This protocol describes the conjugation of a fluorescent dye with a primary amine-containing molecule, such as an antibody, using an N-hydroxysuccinimide (NHS) ester functional group.
Materials:
-
Antibody or protein of interest (in amine-free buffer, e.g., PBS)
-
This compound (or alternative NHS ester dye)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a concentration of 2-5 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of the NHS ester dye to equilibrate to room temperature.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Slowly add the dissolved dye to the antibody solution while gently vortexing. A typical molar ratio of dye to antibody is 10:1 to 20:1, but this should be optimized for each specific protein.[5]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
Protocol 2: In Vivo Imaging of Labeled Antibodies in a Xenograft Mouse Model
This protocol outlines the procedure for visualizing the biodistribution of a fluorescently labeled antibody in a tumor-bearing mouse.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
Fluorescently labeled antibody (from Protocol 1)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline fluorescence image to determine the level of autofluorescence.
-
-
Probe Administration:
-
Inject the fluorescently labeled antibody (typically 1-2 nmol in 100-200 µL of sterile PBS) intravenously via the tail vein.
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Use appropriate excitation and emission filters for the specific fluorophore.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the major organs (tumor, liver, kidneys, spleen, etc.).
-
Image the dissected organs to quantify the fluorescence intensity in each tissue.
-
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This protocol can be used to evaluate the cytotoxicity of the fluorescent probes.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
This compound or alternative probes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the fluorescent probes and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9][10][11][12]
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Visualizing Biological Pathways and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Fluorescently labeled antibodies targeting EGFR are commonly used to study its role in cancer. This diagram illustrates the major downstream signaling cascades activated by EGFR.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Probe Validation
This diagram outlines the key steps involved in validating the biological activity of a fluorescent probe, from initial conjugation to in vivo application.
Caption: General workflow for validating the biological activity of fluorescent probes.
Conclusion
The selection of a near-infrared fluorescent probe requires careful consideration of its photophysical properties, biocompatibility, and performance in specific biological applications. This compound remains a popular choice due to its strong fluorescence and established use in the field. However, alternatives such as Alexa Fluor 680 may offer superior photostability, a critical factor for long-term imaging studies. Indocyanine Green, while FDA-approved, exhibits lower quantum yield and photostability, alongside potential dose-dependent cytotoxicity. TYE 705 presents itself as a direct spectral substitute for CY5.5.
Ultimately, the optimal probe will depend on the specific requirements of the experiment. Researchers are encouraged to use the data and protocols provided in this guide to make an informed decision and to perform their own validation experiments to ensure the reliability and reproducibility of their findings.
References
- 1. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Small Animal In Vivo Imaging Antibody Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. idtdna.com [idtdna.com]
- 8. idtdna.com [idtdna.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. merckmillipore.com [merckmillipore.com]
A Researcher's Guide: CY5.5 vs. IRDye 800CW for Quantitative Western Blotting
In the realm of protein analysis, fluorescent Western blotting has emerged as a superior quantitative technique, offering a wider dynamic range and higher sensitivity compared to traditional chemiluminescence. The choice of fluorophore is critical to the success of these experiments. This guide provides an objective comparison of two popular near-infrared (NIR) dyes, CY5.5 and IRDye 800CW, to help researchers, scientists, and drug development professionals make an informed decision for their Western blotting applications.
The fundamental difference between these dyes lies in their spectral properties. Both operate in the near-infrared spectrum, a region where biological autofluorescence from membranes and tissues is significantly reduced, leading to a better signal-to-noise ratio.[1][2] However, IRDye 800CW operates at a longer wavelength (the 800 nm channel) compared to CY5.5 (which is spectrally similar to dyes in the 700 nm channel), providing a distinct advantage in sensitivity.[1][3]
Head-to-Head: Key Fluorophore Properties
For reproducible and robust results, understanding the physicochemical properties of each dye is essential. The most common reactive forms for antibody conjugation are N-hydroxysuccinimide (NHS) esters, which efficiently label primary amines on proteins.[4][5][6][7]
| Property | CY5.5 NHS Ester | IRDye 800CW NHS Ester |
| Excitation Maximum | ~673-675 nm[8][9] | ~773-774 nm[1][10] |
| Emission Maximum | ~693-707 nm[8][9] | ~792-789 nm[1][10] |
| Molar Extinction Coeff. | ~209,000 L·mol⁻¹·cm⁻¹[8] | Not specified in results |
| Quantum Yield | 0.2[8] | Not specified in results |
| Molecular Weight | ~716.31 g/mol [8] | ~1166.20 g/mol [5] |
| Reactive Group | NHS Ester[4][7] | NHS Ester[5] |
| Solubility | Good water solubility[4][7] | High water solubility[11] |
Performance in Western Blotting
While both are effective NIR dyes, experimental data indicates a clear performance advantage for IRDye 800CW in applications demanding high sensitivity.
Signal-to-Noise Ratio (SNR) and Sensitivity: The primary advantage of IRDye 800CW is its operation in the 800 nm spectral region, where background autofluorescence is exceptionally low.[1] This results in significantly higher signal-to-noise ratios compared to fluorophores in the 700 nm range like CY5.5.[1][3] Studies have shown that IRDye 800CW can provide more than an order of magnitude increase in SNR and a 4-fold increase in the limit of detection compared to CY5.5.[3] For detecting low-abundance proteins, the 800 nm channel is generally recommended.[12][13]
In Vivo Imaging Corroboration: While distinct from Western blotting, in vivo imaging studies further support the superiority of the 800 nm channel. When conjugated to Epidermal Growth Factor (EGF) for tumor imaging, IRDye 800CW yielded a significantly higher tumor-to-background ratio than its CY5.5 counterpart, attributed to reduced background signals at its longer emission wavelength.[1][3][14]
Photostability and Versatility: Both CY5.5 and IRDye 800CW are bright and generally photostable dyes suitable for imaging.[4] They can be used effectively in multiplex Western blotting, allowing for the simultaneous detection of two different proteins when paired with a spectrally distinct dye (e.g., IRDye 680RD in the 700 nm channel).[2]
Experimental Workflow & Protocols
A successful fluorescent Western blot requires careful optimization. The following is a generalized protocol adaptable for secondary antibodies conjugated with either CY5.5 or IRDye 800CW.
Caption: A generalized workflow for fluorescent Western blotting.
Detailed Methodological Steps:
-
SDS-PAGE and Transfer: Separate protein lysates via polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a low-fluorescence membrane. Nitrocellulose membranes are often recommended over PVDF for their lower intrinsic fluorescence.
-
Blocking: Block the membrane for at least 1 hour at room temperature using a high-quality, fluorescence-optimized blocking buffer to prevent non-specific antibody binding.[15] Using blockers with high autofluorescence, like 5% milk, can compromise results.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in an appropriate buffer (e.g., a 1:1 mixture of blocking buffer and TBST).[15] Optimal dilutions and incubation times (e.g., 1-4 hours at room temperature or overnight at 4°C) must be determined empirically.[13][16]
-
Washing: Wash the membrane thoroughly to remove unbound primary antibody. A typical wash procedure involves multiple rinses with TBST (Tris-Buffered Saline with Tween 20) over 30-40 minutes.[12][13]
-
Secondary Antibody Incubation: Incubate the blot with the fluorophore-conjugated secondary antibody (e.g., IRDye 800CW Goat anti-Mouse) for 1 hour at room temperature.[13][15] Recommended starting dilutions are often around 1:20,000.[13][17] Crucially, all steps involving the fluorescent conjugate must be performed while protecting the membrane from light. [12][15][18]
-
Final Washes: Repeat the washing procedure to remove unbound secondary antibody.[12][13]
-
Imaging: The membrane can be scanned wet or dry.[15][19] Use a digital imaging system equipped with lasers and filters capable of exciting and detecting fluorescence in the appropriate near-infrared channel (700 nm channel for CY5.5, 800 nm channel for IRDye 800CW).
Logical Comparison
The decision between CY5.5 and IRDye 800CW often comes down to the required level of sensitivity for the experiment.
Caption: Key decision factors between CY5.5 and IRDye 800CW.
Conclusion
Both CY5.5 and IRDye 800CW are powerful tools for modern, quantitative Western blotting.
-
CY5.5 is a bright and effective far-red/NIR dye that is a suitable choice for many applications, especially for detecting moderately to highly abundant proteins.[8][20]
-
IRDye 800CW is the premium choice for applications requiring the highest sensitivity and the best possible signal-to-noise ratio.[3] Its emission profile in the 800 nm channel places it in a clear window with minimal interference from biological autofluorescence, making it the recommended dye for detecting low-abundance targets and for achieving the most accurate protein quantification.[1][13]
For researchers aiming to push the limits of detection and achieve robust, publication-quality quantitative data, the evidence supports IRDye 800CW as the superior fluorophore for Western blotting.
References
- 1. ld.ru [ld.ru]
- 2. researchgate.net [researchgate.net]
- 3. gcf.pbrc.edu [gcf.pbrc.edu]
- 4. vectorlabs.com [vectorlabs.com]
- 5. shop.licorbio.com [shop.licorbio.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ibiantech.com [ibiantech.com]
- 9. apexbt.com [apexbt.com]
- 10. IRDye® 800CW, NHS ester Supplier | CAS 956579-01-4 | Tocris Bioscience [tocris.com]
- 11. 错误页 [amp.chemicalbook.com]
- 12. scribd.com [scribd.com]
- 13. licorbio.com [licorbio.com]
- 14. researchgate.net [researchgate.net]
- 15. docs.abcam.com [docs.abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. licorbio.com [licorbio.com]
- 18. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 19. myweb.ecu.edu [myweb.ecu.edu]
- 20. Cyanine5.5 NHS ester | AxisPharm [axispharm.com]
Navigating the Crowded Spectrum: A Comparative Guide to CY5.5-COOH Chloride and its Spectral Neighbors
For researchers, scientists, and drug development professionals venturing into multiplex fluorescence applications, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of CY5.5-COOH chloride with other commonly used far-red and near-infrared fluorophores, focusing on their spectral properties and the potential for spectral overlap. By providing quantitative data, detailed experimental protocols, and visual aids, this guide aims to empower researchers to make informed decisions in their experimental design.
At a Glance: Spectral Properties of this compound and Alternatives
The selection of appropriate fluorophores for multi-color analysis hinges on a thorough understanding of their spectral characteristics. This compound is a popular choice for applications requiring emission in the near-infrared region. However, its spectral proximity to other widely used dyes necessitates a careful evaluation to minimize crosstalk and ensure data integrity. The table below summarizes the key spectral properties of this compound alongside several common alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~675-684 | ~694-710 | ~198,000 | ~0.2 |
| Cy5 | ~646-649 | ~662-670 | ~250,000 | ~0.2-0.27 |
| Alexa Fluor 647 | ~650 | ~665-671 | ~239,000 | ~0.33 |
| Alexa Fluor 680 | ~679-681 | ~702-704 | ~184,000 | ~0.36 |
| IRDye 680RD | ~680 | ~694 | ~170,000 | Not widely reported |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor) in the same sample. This can lead to a phenomenon known as Förster Resonance Energy Transfer (FRET), where the excited donor fluorophore non-radiatively transfers its energy to the acceptor. While FRET can be a powerful tool for studying molecular interactions, unintended spectral overlap can lead to signal bleed-through and inaccurate quantification in multiplex experiments.
Caption: Spectral overlap between CY5.5 emission and a potential acceptor's excitation.
Experimental Protocol: Quantifying Spectral Overlap
To empirically assess the degree of spectral overlap between this compound and another fluorophore, researchers can perform absorbance and fluorescence spectroscopy. The following protocol outlines a general workflow for this process.
Caption: A generalized workflow for the experimental assessment of spectral overlap.
Detailed Methodologies:
1. Sample Preparation:
-
Prepare stock solutions of this compound and the other fluorophore of interest in a high-purity solvent (e.g., DMSO, DMF, or an appropriate buffer).
-
Dilute the stock solutions to a working concentration that yields an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.
2. Absorbance Spectroscopy:
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum of each fluorophore solution over a relevant wavelength range (e.g., 500-800 nm).
-
Identify the wavelength of maximum absorbance (λex) for each fluorophore.
3. Fluorescence Spectroscopy:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of the this compound (donor) solution. Excite the sample at its λex.
-
Measure the fluorescence excitation spectrum of the acceptor fluorophore by setting the emission monochromator to its emission maximum and scanning the excitation wavelengths.
4. Data Analysis:
-
Normalize the donor's emission spectrum and the acceptor's excitation spectrum to their respective maxima.
-
Plot both normalized spectra on the same graph with wavelength on the x-axis and normalized intensity on the y-axis.
-
The area of overlap between the two spectra visually represents the potential for spectral crosstalk.
-
For a quantitative measure, calculate the spectral overlap integral, J(λ), which is a key parameter in FRET efficiency calculations. The integral is calculated using the following equation:
J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ
Where:
-
F_D(λ) is the corrected fluorescence intensity of the donor in the wavelength range λ to λ + dλ, with the total intensity normalized to unity.
-
ε_A(λ) is the molar extinction coefficient of the acceptor at wavelength λ.
-
λ is the wavelength in nanometers.
-
Conclusion
A Comparative Guide to the Stability of CY5.5-COOH Chloride Conjugates and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye for bioconjugation is a critical decision in the development of diagnostics and targeted therapeutics. The stability of the dye-conjugate directly impacts the reliability, reproducibility, and shelf-life of the final product. This guide provides an objective comparison of the stability of CY5.5-COOH chloride conjugates over time against common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
Photostability Comparison of CY5.5-COOH Conjugates and Alternatives
Photostability, or the resistance of a fluorophore to photodegradation upon exposure to light, is paramount for applications involving fluorescence microscopy and other imaging modalities. Cyanine dyes, including CY5.5, are known to be susceptible to photobleaching. The following table summarizes the relative photostability of CY5.5 conjugates compared to two common near-infrared (NIR) alternatives, Alexa Fluor 680 and IRDye 800CW.
| Feature | CY5.5 | Alexa Fluor 680 | IRDye 800CW |
| Relative Photostability | Moderate | High[1][2][3] | Very High[4] |
| Brightness | High | Very High[3] | High |
| pH Sensitivity | Low[5] | Low[3] | Low |
| Common Degradation Pathway | Photo-oxidation[6] | Photo-oxidation | Photo-oxidation |
| Key Advantages | Good brightness, widely used | Superior photostability and brightness to Cy5.5[1][2][3] | Excellent photostability, high signal-to-noise ratio in vivo |
| Key Disadvantages | Prone to photobleaching[1][2] | Higher cost | Higher cost |
Experimental Protocol: Assessing Photostability
This protocol outlines a standardized method for comparing the photostability of different fluorescent dye-protein conjugates.
Objective: To quantify and compare the rate of photobleaching of CY5.5-COOH, Alexa Fluor 680, and IRDye 800CW conjugated to a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
This compound, Alexa Fluor 680 NHS ester, and IRDye 800CW NHS ester
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amine-reactive coupling buffers (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography columns (e.g., PD-10)
-
Fluorescence microscope with appropriate filter sets for each dye
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Conjugation:
-
Dissolve the protein (e.g., BSA) in the conjugation buffer at a concentration of 2-5 mg/mL.
-
Dissolve the NHS ester of each dye in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Add the dye stock solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the conjugate using a size-exclusion chromatography column to remove unconjugated dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
-
-
Sample Preparation for Microscopy:
-
Prepare a solution of each conjugate in PBS at a concentration that gives a good signal-to-noise ratio without saturation.
-
Immobilize the conjugates on a glass-bottom dish. This can be achieved by allowing a drop of the conjugate solution to adsorb to the glass for 10-15 minutes, followed by gentle washing with PBS.
-
-
Image Acquisition:
-
Place the dish on the microscope stage.
-
Select a field of view with multiple fluorescent spots.
-
Using the appropriate filter set for each dye, acquire a time-lapse series of images under continuous illumination.
-
Excitation Intensity: Use a consistent and relatively high laser power to induce photobleaching.
-
Exposure Time: Keep the exposure time constant for all acquisitions.
-
Time Interval: Acquire images at regular intervals (e.g., every 5 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Select several regions of interest (ROIs) corresponding to individual fluorescent spots.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the intensity of each fluorescent spot.
-
Normalize the background-corrected intensity of each spot to its initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye conjugate.
-
Fit the resulting decay curves to an exponential decay function to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Caption: Workflow for assessing the photostability of fluorescent conjugates.
Long-Term Chemical Stability Comparison
The chemical stability of a dye conjugate during storage is crucial for ensuring consistent performance over its shelf life. Degradation can lead to a loss of fluorescence, altered binding affinity of the conjugated biomolecule, and the formation of impurities. The following table provides a comparative overview of the long-term stability of CY5.5-COOH conjugates and its alternatives based on available data and manufacturer recommendations.
| Feature | CY5.5-COOH Conjugate | Alexa Fluor 680 Conjugate | IRDye 800CW Conjugate |
| Recommended Storage (Liquid) | 4°C for short-term; -20°C or -80°C for long-term[7] | 4°C with preservative; -20°C for long-term | 4°C; -20°C for long-term |
| Recommended Storage (Lyophilized) | Stable for years at -20°C[7] | Stable for years at -20°C | Stable for years at -20°C |
| Susceptibility to Hydrolysis | Moderate | Low | Low |
| pH Stability Range | Broad, but extremes can affect stability[8] | Broad (pH 4-10)[3] | Broad |
| Impact of Buffer Components | Avoid primary amines (e.g., Tris) if using NHS ester chemistry | Generally stable in common biological buffers | Generally stable in common biological buffers |
| Typical Shelf-Life (Liquid at 4°C) | Weeks to months; dependent on formulation[7] | Months to a year; dependent on formulation | Months to a year; dependent on formulation |
Experimental Protocol: Assessing Long-Term Stability
This protocol describes a method for evaluating the long-term chemical stability of fluorescent dye-protein conjugates under various storage conditions.
Objective: To determine the degradation rate and changes in performance of CY5.5-COOH, Alexa Fluor 680, and IRDye 800CW protein conjugates over an extended period.
Materials:
-
Purified and characterized dye-protein conjugates (as prepared in the photostability protocol).
-
A panel of storage buffers with varying pH and additives (e.g., PBS pH 6.5, 7.4, 8.0; with and without 5% trehalose (B1683222) as a stabilizer).
-
Temperature-controlled storage units (4°C, 25°C, and 40°C for accelerated stability testing).
-
Spectrofluorometer.
-
SDS-PAGE and Western blotting equipment.
-
Binding assay materials relevant to the conjugated protein (e.g., ELISA plate, target antigen).
Methodology:
-
Study Setup:
-
Aliquot the purified conjugates into the different storage buffers at a standardized concentration.
-
Divide the aliquots for storage at different temperatures: 4°C (recommended), 25°C (room temperature), and 40°C (accelerated).
-
Establish a time-point schedule for analysis (e.g., T=0, 1, 3, 6, 12 months for 4°C; T=0, 1, 2, 4, 6 weeks for 25°C and 40°C).
-
-
Analysis at Each Time Point:
-
Visual Inspection: Note any changes in color or presence of precipitate.
-
Fluorescence Spectroscopy:
-
Measure the fluorescence emission spectrum of each sample.
-
Record the peak fluorescence intensity. A decrease in intensity over time indicates degradation of the fluorophore.
-
-
SDS-PAGE Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Visualize the gel under UV light to assess the fluorescence of the protein band.
-
Stain the gel with a protein stain (e.g., Coomassie) to assess protein integrity. The appearance of new bands or a decrease in the main protein band could indicate protein degradation.
-
-
Functional Assay:
-
Perform a binding assay (e.g., ELISA) to assess the functional activity of the conjugated protein. A decrease in binding signal indicates that the conjugation or storage conditions have negatively impacted the protein's function.
-
-
-
Data Analysis:
-
Plot the percentage of remaining fluorescence intensity, protein integrity, and functional activity against time for each storage condition.
-
For accelerated stability studies, use the Arrhenius equation to model the degradation kinetics and predict the shelf-life at the recommended storage temperature.
-
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. ld.ru [ld.ru]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative analysis of cyanine dyes for deep tissue imaging
For Researchers, Scientists, and Drug Development Professionals
The pursuit of high-resolution, deep-tissue imaging has led to the development and refinement of various fluorescent probes. Among these, cyanine (B1664457) dyes have emerged as a powerful class of fluorophores, particularly for applications in the near-infrared (NIR) window, where light penetration into biological tissues is maximized and autofluorescence is minimized.[1][2] This guide provides a comparative analysis of commonly used and emerging cyanine dyes for deep tissue imaging, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed protocols.
Performance Comparison of Cyanine Dyes
The selection of an appropriate cyanine dye is critical for successful deep tissue imaging and is dictated by its photophysical properties. The following table summarizes key performance indicators for several popular and novel cyanine dyes, enabling a direct comparison to facilitate your experimental design.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Features & Applications |
| Indocyanine Green (ICG) | ~780 | ~820 | ~223,000 | ~0.01-0.14 | FDA-approved, widely used in clinical applications such as angiography and surgical guidance.[1][3] Exhibits NIR-II tail emission.[4] |
| IRDye® 800CW | ~774 | ~790 | ~240,000 | ~0.05-0.12 | Commonly used for preclinical in vivo imaging, often conjugated to targeting ligands.[5] |
| IR-1061 | ~1064 | >1000 | N/A | ~0.017 | A NIR-II dye with deep tissue penetration capabilities.[6] |
| Flav7 | >800 | >1000 | N/A | Moderate | A newer generation NIR-II dye with improved brightness and photostability.[7] |
| AFlav-4 | ~980 | >1150 | High | High | Asymmetric cyanine dye with exceptional brightness and photostability, suitable for multiplexed imaging.[8] |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.28 | A versatile NIR-I dye often used for conjugation to biomolecules for targeted imaging.[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable data in deep tissue imaging studies. Below are methodologies for key experiments cited in the literature.
In Vivo Deep Tissue Fluorescence Imaging in Murine Models
This protocol outlines the general steps for performing in vivo fluorescence imaging in mice using cyanine dyes.
1. Animal Preparation:
-
Use immunodeficient mice (e.g., nude mice) for tumor xenograft models.[9]
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[9]
-
Maintain the animal's body temperature using a heating pad.
-
Remove fur from the imaging area to minimize light scattering and absorption.
2. Probe Administration:
-
Dissolve the cyanine dye or dye-conjugate in a biocompatible solvent such as sterile phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like DMSO, followed by dilution in PBS.[9]
-
Administer the probe via intravenous (tail vein) injection for systemic distribution or intratumoral/subcutaneous injection for localized studies.[9] The typical injection volume is 100-200 µL.[8]
3. Image Acquisition:
-
Place the anesthetized mouse in a small animal in vivo imaging system equipped for NIR fluorescence imaging.
-
Select the appropriate excitation and emission filters based on the spectral properties of the chosen cyanine dye.
-
Acquire images at various time points post-injection to assess the biodistribution and target accumulation of the probe.[10]
-
For longitudinal studies, repeat the imaging procedure at desired intervals.
4. Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and surrounding healthy tissue.
-
Calculate the tumor-to-background ratio (TBR) to assess the targeting efficiency of the probe.
Targeted Tumor Imaging with RGD-Conjugated Cyanine Dyes
This protocol describes the use of a cyanine dye conjugated to an RGD (arginine-glycine-aspartic acid) peptide for targeting αvβ3 integrin, which is overexpressed on many tumor cells and neovasculature.
1. Probe Preparation:
-
Synthesize the RGD-cyanine dye conjugate. This typically involves reacting an NHS-ester functionalized cyanine dye with the primary amine of the lysine (B10760008) residue in a cyclic RGD peptide, such as c(RGDyK).[10]
-
Purify the conjugate using methods like high-performance liquid chromatography (HPLC).
2. Cell Culture and Xenograft Model:
-
Culture a tumor cell line known to express αvβ3 integrin (e.g., U87MG glioblastoma cells).[11]
-
Establish subcutaneous tumor xenografts by injecting the tumor cells into the flank of immunodeficient mice.[10] Allow the tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).
3. In Vivo Imaging:
-
Follow the general in vivo imaging protocol described above.
-
Inject the RGD-cyanine dye conjugate intravenously into the tumor-bearing mice.
-
As a negative control, a separate group of mice can be injected with a non-targeted cyanine dye or a blocked group can be used where excess unconjugated RGD peptide is co-injected to demonstrate receptor-specific binding.[11]
4. Ex Vivo Analysis:
-
After the final imaging session, euthanize the mice and excise the tumor and major organs.
-
Image the excised tissues to confirm the in vivo biodistribution of the probe.
-
Perform histological analysis (e.g., fluorescence microscopy on tissue sections) to visualize the microscopic distribution of the probe within the tumor.
Visualizations
The following diagrams illustrate key concepts and workflows in deep tissue imaging with cyanine dyes.
References
- 1. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]
- 2. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. biorxiv.org [biorxiv.org]
- 5. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CY5.5-COOH Chloride: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of CY5.5-COOH chloride is paramount in a laboratory setting. This guide provides essential, step-by-step information for the safe handling and disposal of this fluorescent dye.
This compound is a near-infrared fluorescent dye commonly utilized in bioimaging and other research applications. Its chemical structure includes a cyanine (B1664457) dye core and a carboxylic acid chloride functional group. The latter is a reactive moiety that requires specific handling and disposal procedures to mitigate potential hazards. Adherence to institutional and local regulations is mandatory for all chemical waste disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The reactivity of the acid chloride group and the potential hazards of the cyanine dye necessitate careful handling to avoid exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes of the chemical or neutralizing agents. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the dye and reactive chemicals. |
| Body Protection | Laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of any potential vapors or aerosols. |
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the neutralization and disposal of small quantities of this compound typically used in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
Experimental Protocol: Neutralization of this compound
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). Sodium bicarbonate is a weaker base and will react less exothermically.
-
Have a pH meter or pH paper readily available.
-
Prepare a container for the neutralized waste, appropriately labeled as "Neutralized this compound waste" or as required by your institution.
-
-
Neutralization:
-
Slowly and carefully add the this compound solution to a stirred, cooled (ice bath) solution of the weak base (e.g., sodium bicarbonate). The slow addition is crucial to control the exothermic reaction of the acid chloride with the aqueous base.
-
Monitor the pH of the solution continuously. Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).
-
-
Waste Collection:
-
Once neutralized, transfer the solution to the designated, labeled waste container.
-
-
Final Disposal:
-
The neutralized solution should be disposed of as chemical waste according to your institution's and local regulations. Do not pour the neutralized solution down the drain unless explicitly permitted by your EHS department. Many municipalities have strict regulations against the disposal of organic dyes in the sanitary sewer system due to their potential environmental impact.[1][2][3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Signaling Pathway of Potential Hazards
While not a biological signaling pathway, the following diagram illustrates the potential hazard pathways associated with improper handling and disposal of this compound.
By following these procedures and remaining vigilant about safety and compliance, researchers can ensure the responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Guide for Handling CY5.5-COOH Chloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational procedures, and disposal of CY5.5-COOH chloride, ensuring laboratory safety and procedural clarity.
This compound is a fluorescent dye widely used in bioimaging and research applications.[1] Its chemical structure, incorporating both a cyanine (B1664457) dye and a reactive acid chloride functional group, necessitates stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the safe and effective use of this compound in the laboratory.
Immediate Safety and Hazard Information
This compound should be handled with care, recognizing the potential hazards associated with both the cyanine dye and the acid chloride moiety. The acid chloride group is highly reactive and will react with water, including moisture in the air, to produce hydrochloric acid, which is corrosive. The cyanine dye component may cause skin and eye irritation, and repeated or prolonged contact may lead to allergic reactions.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][3][4] Consult a physician if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][3] Call a physician or poison control center immediately.[2][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. |
| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over the goggles when handling the solid compound or solutions. |
| Body | Laboratory coat | A fully buttoned lab coat is the minimum requirement. |
| Respiratory | NIOSH-approved respirator | A respirator is recommended, especially when handling the powder outside of a certified chemical fume hood, to avoid inhalation of dust particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
-
Keep the container tightly closed to prevent exposure to moisture and light.
2. Handling and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust when handling the solid material.[2][3]
-
Use non-sparking tools and equipment.
-
When preparing solutions, slowly add the this compound to the solvent to control any potential exothermic reactions.
3. Spill Response:
-
In the event of a spill, evacuate the area and restrict access.
-
Ensure proper ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a suitable, closed container for disposal.[2]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Do not allow the spilled material to enter drains or waterways.[2]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[2]
2. Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials from spills, must be considered contaminated.
-
These materials should be collected in a designated, labeled hazardous waste container.
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[2]
3. Waste Solutions:
-
Aqueous waste solutions containing this compound should be neutralized before disposal.
-
Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring until the pH is neutral (pH 6-8).
-
The neutralized solution should be disposed of in accordance with local and institutional regulations for chemical waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety and disposal steps.
Caption: Workflow for the safe handling of this compound.
Spill Response Logic
In the event of a spill, a clear and logical response is necessary to ensure safety and minimize contamination.
Caption: Logical steps for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
